24,25-Epoxydammar-20(21)-en-3-one
Description
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Properties
Molecular Formula |
C30H48O2 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(8S,9S,10S,14R,17R)-17-[4-(3,3-dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20-,21?,22?,23-,25?,28+,29+,30-/m0/s1 |
InChI Key |
HKRMRIDUAZDXGO-IDWVVHMKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Dammarane Triterpenoid: A Technical Guide to the Natural Sources and Isolation of 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation procedures for the dammarane-type triterpenoid (B12794562), 24,25-Epoxydammar-20(21)-en-3-one. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in this class of compounds.
Natural Sources
The primary natural source identified for this compound is the plant species Walsura robusta, a member of the Meliaceae family.[1][2][3][4] This triterpenoid has been isolated from the fruits of this plant.[1][2] Walsura robusta is a tree found in Southeast Asia and is known to be a rich source of various bioactive triterpenoids and limonoids.[1][2][3][4]
While Walsura robusta is the most prominently cited source, other related species within the Walsura genus or other plants known to produce dammarane (B1241002) triterpenoids could also potentially be sources of this compound.
Isolation Methodologies
The isolation of this compound from its natural source, primarily the fruits of Walsura robusta, involves a multi-step process of extraction and chromatographic purification. The general workflow is outlined below.
General Experimental Protocol
The following is a generalized protocol based on methods reported for the isolation of triterpenoids from Walsura species. Specific details may vary based on the starting material and the scale of the isolation.
Step 1: Extraction
The air-dried and powdered fruits of Walsura robusta are subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, at room temperature. The extraction process is usually repeated multiple times to ensure the complete recovery of the secondary metabolites. The resulting hydroalcoholic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Step 2: Solvent Partitioning
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297). This step aims to separate compounds based on their polarity, with the triterpenoids typically concentrating in the less polar fractions. The ethyl acetate fraction is often the one that contains the target compound.
Step 3: Column Chromatography
The ethyl acetate fraction is subjected to a series of column chromatographic separations to isolate the individual compounds. A combination of different stationary phases and solvent systems is employed for effective separation.
-
Silica (B1680970) Gel Column Chromatography: The extract is initially fractionated on a silica gel column using a gradient elution system, commonly a mixture of petroleum ether and ethyl acetate with increasing polarity.
-
MCI Gel CHP-20 Column Chromatography: Further separation of the fractions obtained from the silica gel column is often achieved using MCI gel chromatography, eluting with a gradient of methanol (B129727) and water.
-
Octadecylsilyl (ODS) Column Chromatography: ODS chromatography is another reverse-phase technique used for the purification of triterpenoids, typically with a methanol-water or acetonitrile-water gradient.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is typically achieved using preparative HPLC on a C18 column with an isocratic or gradient elution of methanol-water or acetonitrile-water.
The purity of the isolated compound is assessed at each stage using analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Physicochemical and Spectroscopic Data
The structural elucidation and confirmation of this compound are based on its physicochemical properties and spectroscopic data.
| Property | Data |
| Molecular Formula | C₃₀H₄₈O₂ |
| Molecular Weight | 440.7 g/mol |
| Appearance | White amorphous powder |
| ¹H NMR (CDCl₃) | Characteristic signals for a dammarane-type triterpenoid including methyl singlets, olefinic protons, and protons associated with the epoxy ring. |
| ¹³C NMR (CDCl₃) | Approximately 30 carbon signals corresponding to the molecular formula, including a carbonyl signal for the ketone at C-3, olefinic carbons, and carbons of the epoxy ring. |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the proposed structure. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation of this compound from Walsura robusta fruits.
Caption: General workflow for the isolation of this compound.
This guide provides a foundational understanding of the natural sourcing and isolation of this compound. For further in-depth analysis and to obtain specific quantitative and spectroscopic data, it is recommended to consult the primary scientific literature.
References
- 1. Diverse tritepenoids from the fruits of Walsura robusta and their reversal of multidrug resistance phenotype in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Five new limonoids isolated from Walsura robusta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Enigmatic Triterpenoid: A Technical Overview of 24,25-Epoxydammar-20(21)-en-3-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the current scientific knowledge regarding the dammarane-type triterpenoid (B12794562), 24,25-Epoxydammar-20(21)-en-3-one. While this compound has been identified as a natural product, detailed experimental data regarding its synthesis, full spectroscopic characterization, and biological activity remain limited in publicly accessible literature. This guide consolidates the available information and outlines logical workflows for its study based on established chemical principles and data from closely related compounds.
Discovery and Natural Occurrence
This compound is a naturally occurring triterpenoid that has been isolated from plants of the Walsura genus, specifically Walsura robusta.[1][2] Its natural precursor, Dammar-20(21)-en-3,24,25-triol, is also found in this plant, suggesting a biosynthetic relationship where the triol is oxidized to the corresponding epoxide.[2] The isolation of various triterpenoids and limonoids from Walsura robusta indicates a rich source of complex secondary metabolites with potential bioactivities.
A logical workflow for the isolation and purification of this compound from its natural source is depicted below.
Synthesis
The primary proposed synthetic route to this compound is through the oxidation of its natural precursor, Dammar-20(21)-en-3,24,25-triol.[2] This transformation involves two key steps: the selective oxidation of the C-3 hydroxyl group to a ketone and the epoxidation of the C-24,C-25 double bond. While a specific protocol for this compound is not detailed in the literature, a general approach can be inferred.
A plausible synthetic pathway is outlined below.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₂ | [1] |
| Molecular Weight | 440.70 g/mol | [1] |
| CAS Number | 63543-52-2 | |
| Appearance | Solid (predicted) | |
| LogP | 8.45 (predicted) |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Signals for vinyl protons of the exocyclic double bond; a characteristic signal for the proton on the epoxide ring; multiple signals in the aliphatic region for the steroid-like core; singlets for methyl groups. |
| ¹³C NMR | A signal for the ketone carbonyl carbon (C-3); signals for the sp² carbons of the double bond (C-20, C-21); signals for the carbons of the epoxide ring (C-24, C-25); numerous signals in the aliphatic region for the tetracyclic core. |
| IR | A strong absorption band for the C=O stretch of the ketone; characteristic bands for C-O-C stretching of the epoxide; C-H stretching and bending vibrations. |
| Mass Spec | A molecular ion peak (M⁺) corresponding to the molecular weight; fragmentation patterns characteristic of the dammarane (B1241002) skeleton, including loss of the side chain. |
Note: The predicted spectroscopic data is based on the known structure and data from similar dammarane triterpenoids. Experimental verification is required.
Biological Activity and Potential Signaling Pathways
To date, there are no published studies on the specific biological activities of this compound. However, the dammarane class of triterpenoids is known for a wide range of pharmacological effects, offering potential avenues for future research. The precursor, Dammar-20(21)-en-3,24,25-triol, has been noted for its antiviral properties.[2] Furthermore, other dammarane triterpenoids have demonstrated activities such as α-glucosidase and PTP1B inhibition, suggesting potential relevance in metabolic diseases. A recently discovered dammarane triterpenoid has been shown to alleviate atherosclerosis through the activation of the LXRα pathway.
Given the lack of specific data for the title compound, a hypothetical workflow for investigating its biological activity is presented.
Conclusion and Future Directions
This compound represents an intriguing but underexplored natural product. While its discovery and a plausible synthetic route from a natural precursor have been established, a significant gap exists in the detailed experimental data required for its full characterization and evaluation. Future research should prioritize the following:
-
Definitive Synthesis and Isolation: Publication of a detailed, reproducible protocol for the synthesis or a high-yield isolation of this compound.
-
Full Spectroscopic Characterization: Acquisition and publication of complete ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data to serve as a reference for future studies.
-
Biological Screening: A broad-based biological screening to identify potential therapeutic areas, followed by in-depth studies to elucidate its mechanism of action.
The information compiled in this guide serves as a foundation for researchers interested in exploring the chemistry and biology of this and related dammarane triterpenoids. The development of a robust synthetic or isolation method will be a critical step in unlocking the full scientific potential of this compound.
References
chemical structure and stereochemistry of 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known properties of the dammarane-type triterpenoid (B12794562), 24,25-Epoxydammar-20(21)-en-3-one. This document consolidates available physicochemical data and outlines general experimental protocols relevant to its isolation and characterization. Due to the limited publicly available research on this specific compound, this guide also incorporates information from closely related analogs to provide a broader context for researchers. The guide includes a mandatory visualization of a general experimental workflow for the isolation of dammarane (B1241002) triterpenoids.
Chemical Structure and Stereochemistry
This compound is a tetracyclic triterpenoid belonging to the dammarane class. The core structure consists of a four-ring system with a side chain at C-17. Key functional groups include a ketone at the C-3 position, a double bond between C-20 and C-21, and an epoxide ring between C-24 and C-25.
The molecular formula for this compound is C₃₀H₄₈O₂. Commercial suppliers often specify the stereochemistry as (24S)-24,25-Epoxydammar-20-en-3-one , indicating a specific spatial arrangement at the chiral center C-24. The complete stereochemistry of the dammarane skeleton is based on its natural product origin.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63543-52-2 | [1][2] |
| Molecular Formula | C₃₀H₄₈O₂ | [3][4] |
| Molecular Weight | 440.70 g/mol | [3][4] |
| Appearance | White to off-white solid | General observation for triterpenoids |
| Purity | >95% (as commercially available) | [2] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1][2] |
Natural Occurrence
This compound has been reported to be isolated from plants of the Walsura genus, particularly Walsura robusta.[5] Dammarane-type triterpenoids are a diverse class of natural products found in various plant families.
Experimental Protocols
General Isolation and Purification Protocol for Dammarane Triterpenoids
-
Extraction:
-
Air-dried and powdered plant material (e.g., leaves, bark) is subjected to solvent extraction.
-
Commonly, a non-polar solvent such as n-hexane is used initially to remove lipids and other non-polar constituents.
-
Subsequent extraction with solvents of increasing polarity, such as ethyl acetate (B1210297) and methanol, is performed to isolate the triterpenoids.
-
-
Fractionation:
-
The crude extracts are concentrated under reduced pressure.
-
The resulting residue is then subjected to liquid-liquid partitioning. A common scheme involves partitioning between n-hexane, ethyl acetate, and water. The triterpenoid fraction is typically enriched in the ethyl acetate layer.
-
-
Chromatographic Purification:
-
The enriched fraction is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate of increasing polarity, is used to separate the compounds.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the target compound are combined and may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structural Elucidation
The structure of the isolated compound is typically elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (ketone) and C-O bonds (epoxide).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment in the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the complete structure and relative stereochemistry.
-
Biological Activity
There is limited specific information in the public domain regarding the biological activity of this compound. However, research on structurally similar dammarane triterpenoids suggests potential pharmacological activities. For instance, derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol have been synthesized and evaluated for their inhibitory effects on α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting potential applications in the management of diabetes. Further research is required to determine if this compound exhibits similar or other significant biological activities.
Visualizations
Diagram 1: General Workflow for Isolation of Dammarane Triterpenoids
Caption: General experimental workflow for the isolation of dammarane triterpenoids.
Diagram 2: Hypothetical Signaling Pathway Modulation
As no specific signaling pathway has been elucidated for this compound, the following diagram illustrates a hypothetical scenario where a dammarane triterpenoid inhibits a key enzyme in a disease-related pathway, based on activities reported for similar compounds.
Caption: Hypothetical inhibition of a signaling enzyme by a dammarane triterpenoid.
References
- 1. Five new limonoids isolated from Walsura robusta [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] Five new limonoids isolated from Walsura robusta | Semantic Scholar [semanticscholar.org]
- 5. Five new limonoids isolated from Walsura robusta - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxydammar-20(21)-en-3-one is a naturally occurring dammarane-type triterpenoid (B12794562).[1] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, drawing from available data to support further research and development efforts.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized in the table below. This compound possesses a tetracyclic core structure characteristic of dammarane (B1241002) triterpenoids, with an epoxide ring at the C24-C25 position and a ketone group at C3.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₂ | [1] |
| Molecular Weight | 440.70 g/mol | [1] |
| CAS Number | 63543-52-2 | |
| Appearance | Solid | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Boiling Point | 502.7 ± 50.0 °C at 760 mmHg | |
| Flash Point | 165.1 ± 23.7 °C | |
| Melting Point | Not available |
Spectroscopic Data
Solubility and Formulation
The solubility of this compound has not been quantitatively reported in various solvents. However, based on its triterpenoid structure, it is expected to be poorly soluble in water and more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and chloroform. For in vivo studies, formulation strategies are often necessary to improve bioavailability.
Workflow for Solubility Assessment:
Caption: A general workflow for determining the solubility of a compound.
Biological Activity and Signaling Pathways
While specific biological activities for this compound have not been detailed in accessible literature, the broader class of dammarane triterpenoids is known to exhibit a range of pharmacological effects. These include cytotoxic activity against various cancer cell lines and anti-inflammatory properties. The proposed mechanisms often involve the modulation of key signaling pathways.
Hypothetical Signaling Pathway for Dammarane-Induced Apoptosis:
Caption: A simplified, hypothetical signaling cascade for apoptosis induced by a dammarane triterpenoid.
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not available in the reviewed literature. However, a general approach based on the study of other dammarane triterpenoids can be outlined.
General Isolation and Purification Workflow
The isolation of dammarane triterpenoids from plant material typically involves the following steps:
Caption: A standard workflow for the isolation and purification of natural products from plant sources.
Conclusion and Future Directions
This compound represents an intriguing natural product with potential for further investigation. The current body of knowledge on its physicochemical properties is limited, highlighting a significant gap in the scientific literature. Future research should prioritize the complete spectroscopic characterization of this compound to confirm its structure unequivocally. Furthermore, comprehensive studies are needed to determine its solubility in various pharmaceutically relevant solvents and to explore its biological activities. Elucidating its mechanism of action through in-depth cellular and molecular studies will be critical in assessing its potential as a therapeutic agent. The information presented in this guide serves as a foundational resource for researchers embarking on the study of this promising dammarane triterpenoid.
References
An In-depth Technical Guide to 24,25-Epoxydammar-20(21)-en-3-one (C30H48O2)
This technical guide provides a comprehensive overview of the dammarane-type triterpenoid (B12794562), 24,25-Epoxydammar-20(21)-en-3-one. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, a representative synthetic approach, potential biological activities, and plausible signaling pathway interactions.
Introduction
This compound is a tetracyclic triterpenoid belonging to the dammarane (B1241002) class.[1] Dammarane triterpenoids are a diverse group of natural products, primarily isolated from plants of the Panax genus, and are known for their wide range of biological activities.[2] These activities include anti-inflammatory, anticancer, and immunomodulatory effects, making them a subject of significant interest in pharmaceutical research and drug development.[2][3] The specific molecule, this compound, has been isolated from Robusta plants.[4] Its structure, featuring a ketone group at the 3-position and an epoxide ring in the side chain, suggests the potential for unique biological properties. The presence of a 3-oxo group in dammarane triterpenoids has been noted as a key feature for enhancing cytotoxic activity.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, characterization, and formulation in experimental settings.
| Property | Value |
| Molecular Formula | C30H48O2 |
| Molecular Weight | 440.70 g/mol |
| CAS Number | 63543-52-2 |
| Appearance | Crystalline solid |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Synthesis
Representative Experimental Protocol: Epoxidation of a Dammarane Alkene
Objective: To synthesize this compound from Dammar-20(21),24(25)-dien-3-one.
Materials:
-
Dammar-20(21),24(25)-dien-3-one
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve Dammar-20(21),24(25)-dien-3-one in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of mCPBA (1.1 to 1.5 equivalents) in DCM to the flask with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivatives as α-glucosidase and PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4- seco-Dammarane Triterpenoid Saponins with Anti-Inflammatory Activity Isolated from the Leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic pentacyclic triterpenes from Combretum nigricans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Dammarane-Type Triterpenoids: A Technical Guide for Researchers
An in-depth exploration of the diverse pharmacological effects of dammarane-type triterpenoids, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, anti-inflammatory, neuroprotective, antiviral, and metabolic regulatory activities. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways modulated by this promising class of natural compounds.
Dammarane-type triterpenoids, a class of tetracyclic triterpenoids, are predominantly found in plants of the Panax genus (ginseng), but are also isolated from various other plant families. These compounds, including the well-studied ginsenosides (B1230088), have garnered significant scientific interest due to their wide spectrum of biological activities and potential therapeutic applications. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of novel therapeutics derived from these natural products.
Anticancer Activity
Dammarane-type triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Quantitative Data for Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various dammarane-type triterpenoids against different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c (AD-2 derivative) | A549 (Lung) | 1.07 ± 0.05 | [1] |
| 20S-hydroxydammar-24-en-3-on | MCF-7 (Breast) | >100 | [2] |
| 20S-hydroxydammar-24-en-3-on | B16-F10 (Melanoma) | >100 | [2] |
| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nordammar-3-one | MCF-7 (Breast) | >100 | [3] |
| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nordammar-3-one | B16-F10 (Melanoma) | >100 | [3] |
| Cleogynone B | MDA-MB-468 (Breast) | Moderate | [4] |
| Cleogynone B | HCT-116 (Colorectal) | Moderate | [4] |
| Cleogynone B | HCT-15 (Colorectal) | Moderate | [4] |
| Cleogynone B | A549 (Lung) | Moderate | [4] |
| 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT) | A375 (Melanoma) | 27.3 (24h), 23 (48h) | [5] |
| 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT) | C32 (Melanoma) | 30.5 (24h), 19 (48h) | [5] |
Anticancer Signaling Pathways
Dammarane-type triterpenoids exert their anticancer effects by modulating various signaling pathways. A key mechanism involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. For instance, some derivatives have been shown to increase the levels of reactive oxygen species (ROS), leading to the collapse of the mitochondrial membrane potential. This triggers the release of cytochrome c, activation of caspases (caspase-3 and -9), and ultimately, programmed cell death.[1] Furthermore, an upregulation of tumor suppressor proteins like p53 and p21, and a downregulation of anti-apoptotic proteins such as Bcl-2 and MDM2 have been observed.[1]
Caption: Anticancer signaling pathway of dammarane triterpenoids.
Anti-inflammatory Activity
Dammarane-type triterpenoids exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2).
Quantitative Data for Anti-inflammatory Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for the anti-inflammatory effects of various dammarane-type triterpenoids.
| Compound | Assay | IC50 (µM) | Reference |
| Cypaliuruside T | NO Production Inhibition | 7.6 | [6] |
| Cypaliuruside U | NO Production Inhibition | 8.1 | [6] |
| Dexamethasone (Control) | NO Production Inhibition | 9.2 | [6] |
| 3,4-seco-dammarane saponin (B1150181) (Compound 7) | NO Production Inhibition | 8.23 - 11.23 | [7][8] |
| 3,4-seco-dammarane saponin (Compound 8) | NO Production Inhibition | 8.23 - 11.23 | [7][8] |
| 3,4-seco-dammarane saponin (Compound 10) | NO Production Inhibition | 8.23 - 11.23 | [7][8] |
| 3,4-seco-dammarane saponin (Compound 11) | NO Production Inhibition | 8.23 - 11.23 | [7][8] |
| Aglinin C 3-acetate | NF-κB Inhibition | 12.45 ± 2.37 | [9] |
| Aglinin C | NF-κB Inhibition | 23.32 ± 3.25 | [9] |
| 24-epi-cabraleadiol | NF-κB Inhibition | 13.95 ± 1.57 | [9] |
| Cabraleahydroxylactone | LXR Activation | 20.29 ± 3.69 | [9] |
| Cabraleahydroxylactone 3-acetate | LXR Activation | 24.32 ± 2.99 | [9] |
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of dammarane-type triterpenoids are largely attributed to their ability to modulate key signaling pathways, including the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[10][11] By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8] Some dammarane triterpenoids also exert anti-inflammatory effects through the activation of Liver X Receptors (LXRs), which can transrepress inflammatory gene expression.[12]
Caption: Anti-inflammatory signaling pathway of dammarane triterpenoids.
Neuroprotective Activity
Ginsenosides, a prominent group of dammarane-type triterpenoids, have been extensively studied for their neuroprotective effects. They show promise in mitigating the pathological processes of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as offering protection against cerebral ischemia.
The neuroprotective mechanisms of ginsenosides are diverse and include antioxidant, anti-inflammatory, and anti-apoptotic activities.[13][14] They have been shown to activate several pro-survival signaling pathways, including the PI3K/Akt and ERK1/2 pathways, and to promote the expression of brain-derived neurotrophic factor (BDNF).[13] In the context of cerebral ischemia, ginsenosides can inhibit the TLR4/MyD88 signaling pathway, thereby reducing neuroinflammation.[15]
Caption: Neuroprotective signaling pathways of ginsenosides.
Antiviral Activity
Several dammarane-type triterpenoids have been reported to possess antiviral activities against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and dengue virus.[10][11][16] Their mechanisms of action can target different stages of the viral life cycle, from viral entry and adsorption to intracellular replication.[10][11]
Quantitative Data for Antiviral Activity
The following table summarizes the half-maximal effective concentration (EC50) values of dammarane-type triterpenoids against various viruses.
| Compound | Virus | EC50 (µM) | Reference |
| Azepanodipterocarpol | Influenza A (H1N1) | 1.1 | [17] |
| 3β-amino-28-oxoallobetulin | Influenza A (H1N1) | 2.6 | [17] |
| Various Triterpenoids | HIV | Varies | [16] |
| Vina-ginsenoside R18 | Dengue Virus | Not specified | [10] |
Metabolic Regulation
Dammarane-type triterpenoids have shown potential in regulating glucose metabolism, making them promising candidates for the development of antidiabetic agents. They have been found to enhance glucose uptake in adipocytes and skeletal muscle cells.[18][19][20]
The mechanism underlying this effect involves the modulation of key signaling pathways in glucose metabolism. For instance, some dammarane triterpenoids have been shown to activate the Akt signaling pathway, a crucial regulator of glucose transport.[18] Additionally, certain compounds have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, and protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway.[21]
Caption: Signaling pathway for enhanced glucose uptake by dammarane triterpenoids.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of dammarane-type triterpenoids.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Caption: MTT assay experimental workflow.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dammarane-type triterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay in RAW 264.7 Macrophages (Nitric Oxide Measurement)
This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Workflow:
References
- 1. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dammarane triterpenoids with anti-inflammatory and promoting glucose uptake activities from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4- seco-Dammarane Triterpenoid Saponins with Anti-Inflammatory Activity Isolated from the Leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotection and mechanisms of ginsenosides in nervous system diseases: Progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Azepanodipterocarpol is potential candidate for inhibits influenza H1N1 type among other lupane, oleanane, and dammarane A-ring amino-triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dammarane-type triterpene extracts of Panax notoginseng root ameliorates hyperglycemia and insulin sensitivity by enhancing glucose uptake in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Triterpenoids from the Leaves of Cyclocarya paliurus and Their Glucose Uptake Activity in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Triterpenoids from Cyclocarya paliurus that Enhance Glucose Uptake in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivatives as α-glucosidase and PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
24,25-Epoxydammar-20(21)-en-3-one: A Triterpenoid from Robusta Plants - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
24,25-Epoxydammar-20(21)-en-3-one is a dammarane-type triterpenoid (B12794562) isolated from Coffea robusta plants.[1] As a member of the diverse triterpenoid class of natural products, this compound holds potential for further investigation into its biological activities. Triterpenoids are known to exhibit a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the available information on this compound and related dammarane (B1241002) triterpenoids, focusing on its chemical properties, potential biological activities, and plausible signaling pathway interactions. While specific quantitative data for the title compound is limited in publicly available literature, this document compiles relevant data from closely related compounds to offer a comparative perspective for researchers.
Physicochemical Properties
This compound is characterized by the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C30H48O2 | [1] |
| Molecular Weight | 440.70 g/mol | [1] |
| Chemical Structure | A dammarane-type triterpenoid with an epoxide ring at C-24,25, a double bond at C-20(21), and a ketone group at C-3. | [2] |
| CAS Number | 63543-52-2 |
This triterpenoid is an oxidation product of Dammar-20(21)-en-3,24,25-triol.[2]
Biological Activities and Quantitative Data
Direct quantitative data on the biological activity of this compound is not extensively available in the current literature. However, the biological activities of structurally related dammarane triterpenoids have been reported, suggesting potential areas of investigation for the title compound.
Cytotoxic Activity
Dammarane-type triterpenoids have demonstrated cytotoxic effects against various cancer cell lines.[3] The following table summarizes the IC50 values of some related dammarane triterpenoids.
Table 1: Cytotoxicity of Related Dammarane Triterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| 20S-hydroxy-dammar-24-en-3-on | MCF-7 (Breast Cancer) | > 100 | [3] |
| B16-F10 (Melanoma) | > 100 | [3] | |
| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | MCF-7 (Breast Cancer) | > 100 | [3] |
| B16-F10 (Melanoma) | > 100 | [3] | |
| 20(S)-Dammar-25(26)-ene-3β,12β,20-triol | HCT-8 (Colon Cancer) | 31.6 µg/mL | [2] |
| Cycloartane-3,24,25-triol | DU145 (Prostate Cancer) | 1.67 ± 0.18 | [2] |
| PC-3 (Prostate Cancer) | 2.226 ± 0.28 | [2] |
Note: The IC50 values for the first two compounds were reported as greater than 100 µM, indicating low cytotoxicity under the tested conditions.[3]
α-Glucosidase Inhibitory Activity
The inhibitory effect of dammarane triterpenoids on α-glucosidase, a key enzyme in carbohydrate metabolism, suggests their potential as antidiabetic agents.
Table 2: α-Glucosidase Inhibitory Activity of Related Dammarane Triterpenoids
| Compound | IC50 (µM) | Reference |
| Acarbose (Positive Control) | 733.4 | |
| Perviridisins (Dammarane Triterpenoids) | 68.2 - 295.2 |
Experimental Protocols
General Isolation and Purification Workflow
Caption: General workflow for the isolation and purification of triterpenoids.
Methodology:
-
Extraction: The dried and powdered plant material (leaves or beans) of Coffea robusta is subjected to solvent extraction. A non-polar solvent such as n-hexane can be used initially to remove lipids, followed by extraction with a solvent of medium polarity like ethyl acetate (B1210297) to isolate triterpenoids.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography on silica (B1680970) gel. A gradient elution system with increasing polarity (e.g., n-hexane-ethyl acetate mixtures) is typically employed to separate the components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Final Purification: Fractions containing this compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
α-Glucosidase Inhibition Assay Protocol
Caption: Workflow for in vitro α-glucosidase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). Dissolve the test compound (this compound) in a minimal amount of DMSO and then dilute with the buffer. Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Assay Procedure: In a 96-well plate, add the test compound solution and the α-glucosidase solution. Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the pNPG solution to the wells.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).
-
Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, can be determined by testing a range of concentrations.
Potential Signaling Pathway Modulation
While direct studies on the signaling pathways modulated by this compound are lacking, research on other dammarane triterpenoids provides insights into plausible mechanisms of action.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Some dammarane triterpenoids have been shown to inhibit the NF-κB pathway, suggesting a potential anti-inflammatory mechanism.
Caption: Potential inhibition of the NF-κB signaling pathway by dammarane triterpenoids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dammarane triterpenoids may exert their cytotoxic effects by modulating the activity of key kinases in this pathway, such as ERK, JNK, and p38.
Caption: Potential modulation of the MAPK signaling pathway by dammarane triterpenoids.
Conclusion and Future Directions
This compound represents an intriguing natural product from Coffea robusta with potential for pharmacological development. While current research on this specific compound is limited, the known biological activities of related dammarane triterpenoids provide a strong rationale for further investigation. Future research should focus on:
-
Development of a specific and efficient protocol for the isolation of this compound from Coffea robusta.
-
Comprehensive evaluation of its cytotoxic activity against a panel of human cancer cell lines to determine its IC50 values.
-
In-depth assessment of its α-glucosidase inhibitory potential and comparison with existing antidiabetic drugs.
-
Elucidation of its precise molecular mechanisms of action, including its effects on the NF-κB and MAPK signaling pathways.
Such studies will be crucial in unlocking the full therapeutic potential of this promising triterpenoid.
References
Preliminary Biological Screening of 24,25-Epoxydammar-20(21)-en-3-one: A Proposed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the direct preliminary biological screening of 24,25-Epoxydammar-20(21)-en-3-one is limited. This guide provides a proposed screening strategy based on the known biological activities of its synthetic precursor and structurally related dammarane-type triterpenoids. The experimental protocols outlined are standard, validated methods for assessing the respective biological activities.
Introduction
This compound is a dammarane-type triterpenoid (B12794562). While this specific compound is not extensively studied, the dammarane (B1241002) scaffold is a recurring motif in a variety of natural products exhibiting a wide range of biological activities. Notably, its precursor, Dammar-20(21)-en-3,24,25-triol, can be oxidized to form this compound. The biological activities of related dammarane triterpenoids, including cytotoxic, anti-inflammatory, and enzyme inhibitory effects, suggest that this compound may hold therapeutic potential.
This technical guide outlines a proposed preliminary biological screening workflow for this compound, providing detailed experimental protocols and data presentation formats to facilitate a comprehensive initial evaluation of its bioactivity.
Known Biological Activities of Related Dammarane Triterpenoids
To inform a rational screening approach for this compound, it is pertinent to review the biological activities of structurally similar compounds.
Cytotoxic Activity
Certain dammarane-type triterpenoids have demonstrated cytotoxicity against various cancer cell lines. For instance, 20(S)-Dammar-25(26)-ene-3β,12β,20-triol has shown cytotoxicity against human colon cancer cells (HCT-8). Another related compound, 20(S),24(S)-Dihydroxydammar-25-en-3-one, has also been reported to have cytotoxicity against human cancer cell lines.[1]
Anti-inflammatory Activity
Anti-inflammatory properties are also associated with dammarane triterpenoids. For example, Ganodermanontriol, a sterol isolated from Ganoderma lucidum with a related triterpenoid structure, induces anti-inflammatory activity in hepatic cells.[2]
Enzyme Inhibitory Activity
Derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol have been synthesized and evaluated for their inhibitory activities against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are therapeutic targets for type 2 diabetes.[3] This suggests that the epoxy-dammarane skeleton is a viable pharmacophore for enzyme inhibition.
Proposed Preliminary Biological Screening Strategy
Based on the activities of related compounds, a tiered screening approach is proposed for this compound. The proposed workflow is depicted below.
Experimental Protocols
Detailed methodologies for the key proposed primary screening assays are provided below.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.[4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Anti-inflammatory Screening: Griess Assay for Nitric Oxide Inhibition
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator in inflammation. The amount of nitrite (B80452), a stable metabolite of NO, is quantified using the Griess reagent.[7]
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 105 cells/mL and incubate for 24 hours.[7]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.[7]
-
Sample Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[7]
-
Incubation: Incubate at room temperature for 10 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Enzyme Inhibition Screening
Principle: This assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. The enzyme hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified colorimetrically.[2]
Protocol:
-
Reaction Mixture: In a 96-well plate, add 20 µL of the test compound solution and 20 µL of α-glucosidase solution (2 U/mL). Incubate at 37°C for 5 minutes.[2]
-
Substrate Addition: Add 20 µL of pNPG (1 mM) to initiate the reaction.[2]
-
Incubation: Incubate the mixture at 37°C for 20 minutes.[2]
-
Stop Reaction: Terminate the reaction by adding 50 µL of 1 M sodium carbonate.[2]
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor.
Principle: This assay determines the inhibitory effect on PTP1B, which dephosphorylates p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol.[1][8]
Protocol:
-
Reaction Mixture: In a 96-well plate, add the test compound, PTP1B enzyme, and reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA).[8]
-
Substrate Addition: Add pNPP (2 mM) to start the reaction.[8]
-
Incubation: Incubate at 37°C for 30 minutes.[8]
-
Stop Reaction: Stop the reaction with 1 M NaOH.[8]
-
Absorbance Measurement: Measure the absorbance at 405 nm.[8]
-
Data Analysis: Calculate the percentage of inhibition.
Data Presentation
Quantitative data from the preliminary screening should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| e.g., HeLa | |
| e.g., HepG2 |
| e.g., MCF-7 | |
Table 2: Anti-inflammatory and Enzyme Inhibitory Activities of this compound
| Assay | IC50 (µM) |
|---|---|
| Nitric Oxide Inhibition (RAW 264.7) | |
| α-Glucosidase Inhibition |
| PTP1B Inhibition | |
Conclusion
This technical guide provides a framework for the preliminary biological screening of this compound. The proposed assays target key areas of therapeutic interest based on the known activities of related dammarane triterpenoids. A systematic execution of this screening cascade will provide valuable initial insights into the bioactivity profile of this compound and guide further investigation into its potential as a therapeutic agent. It is recommended that all active hits from the primary screening be subjected to dose-response studies to determine their potency (IC50 values) and to preliminary mechanism of action studies to elucidate their mode of action.
References
- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro α-glucosidase inhibitory assay [protocols.io]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 24,25-Epoxydammar-20(21)-en-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
24,25-Epoxydammar-20(21)-en-3-one is a dammarane-type triterpenoid (B12794562) with a chemical structure suggesting a range of potential therapeutic applications. While direct research on this specific compound is limited, analysis of its precursor, Dammar-20(21)-en-3,24,25-triol (DMT), and other closely related dammarane (B1241002) triterpenoids provides significant insight into its potential bioactivities. This document summarizes the available data, focusing on potential anti-cancer, anti-inflammatory, and metabolic regulatory effects. Detailed experimental protocols for representative assays and conceptual signaling pathways based on related compounds are provided to guide future research and drug development efforts.
Introduction
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their broad spectrum of pharmacological activities. Among these, the dammarane-type triterpenoids, isolated from various plant species including those of the Panax and Walsura genera, have shown promise in numerous therapeutic areas. This compound belongs to this class of compounds. Although direct studies on its biological effects are not extensively documented, its chemical structure, particularly the epoxide and enone functionalities, suggests potential for significant bioactivity.
This technical guide consolidates the current understanding of this compound by examining data from its immediate precursor and structurally similar dammarane triterpenoids. The aim is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₂ |
| Molecular Weight | 440.70 g/mol |
| CAS Number | 63543-52-2 |
| Class | Dammarane Triterpenoid |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and other organic solvents |
Potential Therapeutic Applications and Quantitative Data
Due to the limited direct research on this compound, the following sections present data from its precursor, Dammar-20(21)-en-3,24,25-triol (DMT), and other closely related dammarane triterpenoids. This information serves as a strong indicator of the potential therapeutic avenues for the target compound.
Anti-Cancer Activity
The precursor to this compound, Dammar-20(21)-en-3,24,25-triol (DMT), has demonstrated cytotoxic effects against human cancer cell lines.[1] This suggests that this compound may also possess anti-proliferative properties.
Table 1: Cytotoxicity of Dammar-20(21)-en-3,24,25-triol (DMT) [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HL-60 | Promyelocytic Leukemia | 10 - 30 |
| HepG2 | Hepatocellular Carcinoma | 10 - 30 |
Metabolic Regulation
Derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol, which share the core dammarane skeleton with this compound, have been synthesized and evaluated as inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are key targets in the management of diabetes mellitus.
Table 2: Inhibitory Activity of (20S,24R)-epoxy-dammarane-3β,12β,25-triol Derivatives
| Compound | Target | IC₅₀ (µM) |
| Derivative 8 | α-Glucosidase | 489.8 |
| Derivative 8 | PTP1B | 319.7 |
| Derivative 26 | α-Glucosidase | 467.7 |
| Derivative 26 | PTP1B | 269.1 |
Anti-Inflammatory and Antiviral Activities
Dammar-20(21)-en-3,24,25-triol has been noted for its potential anti-inflammatory and antiviral properties, suggesting that its oxidized derivative, this compound, may share these activities.[1] The mechanism of antiviral action is postulated to involve the inhibition of enzymes crucial for viral replication.[1]
Experimental Protocols
The following are representative experimental protocols derived from studies on closely related dammarane triterpenoids. These can be adapted for the investigation of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is based on standard methodologies for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HL-60, HepG2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. Serial dilutions are made with the culture medium to achieve final concentrations ranging from, for example, 1 to 100 µM. The cells are treated with these concentrations for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
α-Glucosidase Inhibition Assay
This protocol is adapted from a study on dammarane triterpenoid derivatives.
-
Reagent Preparation:
-
α-Glucosidase from Saccharomyces cerevisiae is dissolved in 0.1 M phosphate (B84403) buffer (pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.
-
This compound is dissolved in DMSO and diluted with the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, 20 µL of the test compound solution at various concentrations is pre-incubated with 20 µL of the α-glucosidase solution at 37°C for 10 minutes.
-
The reaction is initiated by adding 20 µL of the pNPG solution.
-
The plate is incubated at 37°C for 30 minutes.
-
The reaction is terminated by adding 80 µL of 0.2 M Na₂CO₃ solution.
-
-
Absorbance Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been elucidated, the activities of related dammarane triterpenoids suggest potential mechanisms.
Induction of Apoptosis in Cancer Cells
Many dammarane triterpenoids exert their anti-cancer effects by inducing apoptosis. A plausible signaling pathway is depicted below.
Caption: Proposed mitochondrial-mediated apoptosis pathway.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of a test compound.
Caption: Workflow for in vitro cytotoxicity screening.
Conclusion and Future Directions
This compound is a promising dammarane triterpenoid that warrants further investigation for its therapeutic potential. Based on the bioactivities of its precursor and structurally related compounds, future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the anti-cancer, anti-inflammatory, and metabolic regulatory effects of this compound.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to evaluate its drug-likeness.
The information presented in this guide provides a solid foundation for initiating such research endeavors, with the ultimate goal of translating the therapeutic potential of this compound into novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Characterization of 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxydammar-20(21)-en-3-one is a dammarane-type triterpenoid (B12794562), a class of natural products known for their diverse biological activities, including potential anti-inflammatory and cytotoxic effects.[1] This compound has been isolated from plants of the Robusta genus and can also be synthesized through the oxidation of Dammar-20(21)-en-3,24,25-triol.[2][3] Accurate characterization of this molecule is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for the analytical techniques used to identify and quantify this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₂ | [3][4] |
| Molecular Weight | 440.70 g/mol | [3][4] |
| CAS Number | 63543-52-2 | [4][5][6][7] |
| Appearance | Crystalline solid | [5] |
| Purity (commercial) | >95% - ≥98% | [5][6] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is recommended for unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton signals.
-
Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment, to distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D Spectra Acquisition:
-
Acquire a COSY spectrum to establish ¹H-¹H spin-spin coupling networks.
-
Acquire an HSQC spectrum to correlate proton signals with their directly attached carbon atoms.
-
Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals and assign all proton and carbon resonances by systematic analysis of the 1D and 2D spectra.
Expected ¹H and ¹³C NMR Data (Illustrative)
The following table summarizes the expected key NMR signals for this compound, inferred from its structure and data from similar compounds. The presence of the C-3 ketone and the 24,25-epoxide will influence the chemical shifts compared to the triol precursor.
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| C-3 | - | ~217.0 (Ketone C=O) | H-2, H-4 to C-3 |
| C-20 | - | ~150.0 (Quaternary olefinic C) | H-21, H-17 to C-20 |
| C-21 | ~4.7-4.9 (2H, br s) | ~110.0 (Terminal methylene (B1212753) CH₂) | H-21 to C-20, C-22 |
| C-24 | ~2.7-2.9 (1H, t) | ~64.0 (Epoxide CH) | H-23, H-25 methyls to C-24 |
| C-25 | - | ~58.0 (Epoxide quaternary C) | H-24, H-26, H-27 to C-25 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Instrumentation:
-
High-Resolution Mass Spectrometry (HRMS): Use an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement and confirm the elemental composition.
-
Electron Ionization Mass Spectrometry (EI-MS): A GC-MS system with an EI source can be used to obtain a characteristic fragmentation pattern.
-
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source in positive ion mode. Look for the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
EI-MS: If using GC-MS, inject the sample onto a suitable GC column. The compound will be ionized in the gas phase, and the resulting mass spectrum will show the molecular ion (M⁺) and fragment ions.
-
-
Data Analysis: Determine the molecular formula from the accurate mass measurement. Analyze the fragmentation pattern to deduce structural features.
Expected Mass Spectral Data
| Ionization Mode | Ion | Expected m/z | Notes |
| HR-ESI-MS | [M+H]⁺ | 441.3727 | Calculated for C₃₀H₄₉O₂⁺ |
| [M+Na]⁺ | 463.3546 | Calculated for C₃₀H₄₈O₂Na⁺ | |
| EI-MS | M⁺ | 440.4 | Molecular Ion |
| Fragment Ions | Varies | Characteristic fragments would arise from cleavage of the side chain and the dammarane (B1241002) skeleton. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of this compound and for its quantification in various matrices.
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is suitable, as triterpenoids often lack a strong chromophore.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for separating triterpenoids. A typical gradient could be from 70% acetonitrile to 100% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 205-210 nm (for end absorption) or CAD/ELSD.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.
-
Analysis: Inject the sample and record the chromatogram. Purity is determined by the percentage of the main peak area relative to the total peak area.
Biological Activity and Signaling Pathway
Dammarane-type triterpenoids have been reported to exhibit a range of biological activities. A recent study demonstrated that a novel synthesized dammarane triterpenoid can alleviate atherosclerosis by activating the Liver X Receptor alpha (LXRα) pathway.[8] LXRα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[9][10]
LXRα Signaling Pathway
The diagram below illustrates the proposed signaling pathway for the activation of LXRα by a dammarane triterpenoid.
Caption: Proposed LXRα signaling pathway activated by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the isolation and characterization of this compound.
Caption: General workflow for the isolation and characterization of the target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 3. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]
- 4. 63543-52-2[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. chemfaces.com [chemfaces.com]
- 6. abmole.com [abmole.com]
- 7. (24S)-24,25-Epoxydammar-20-en-3-one | CAS#:63543-52-2 | Chemsrc [chemsrc.com]
- 8. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the predicted mass spectrometry fragmentation pattern of 24,25-Epoxydammar-20(21)-en-3-one, a dammarane-type triterpenoid (B12794562). Understanding the fragmentation behavior of this class of molecules is crucial for their identification and structural elucidation in complex mixtures, which is of significant interest in natural product chemistry and drug discovery. This application note provides a detailed experimental protocol for mass spectrometric analysis and a summary of expected fragment ions.
Introduction
This compound is a tetracyclic triterpenoid belonging to the dammarane (B1241002) family.[1] Its chemical structure is characterized by a dammarane skeleton with an epoxide ring at the C-24 and C-25 positions, a double bond between C-20 and C-21, and a ketone group at the C-3 position. The molecular formula is C₃₀H₄₈O₂ with a molecular weight of 440.70 g/mol .[2][3] Mass spectrometry is a powerful analytical technique for the structural characterization of triterpenoids. The fragmentation patterns observed provide valuable information about the core structure and the nature and location of functional groups.[4][5]
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of dammarane-type triterpenoids in mass spectrometry is influenced by the location of functional groups and unsaturation.[4][6] For this compound, the fragmentation is expected to be initiated by ionization, followed by cleavages of the pentacyclic ring system and the side chain.
The primary fragmentation pathways for triterpenoids often involve:
-
Side-chain cleavage: The bond between C-17 and C-20 is a common cleavage site in dammarane triterpenoids.
-
Retro-Diels-Alder (RDA) reactions: Cleavage of the C ring is a characteristic fragmentation for many triterpenoids, providing information about the substitution on the A and B rings versus the D and E rings.[5][7]
-
Loss of small neutral molecules: Functional groups can be lost as neutral molecules, such as the loss of water (H₂O) or carbon monoxide (CO).
Based on these general principles, a proposed fragmentation pathway for this compound is illustrated below.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound.
| m/z (Predicted) | Proposed Fragment Structure / Neutral Loss | Notes |
| 440.3654 | [M]⁺ (Molecular Ion) | Calculated exact mass of C₃₀H₄₈O₂.[3] |
| 425.3419 | [M - CH₃]⁺ | Loss of a methyl group, likely from the tetracyclic system. |
| 341.2844 | [M - C₇H₁₁O]⁺ | Cleavage of the side chain at the C-17/C-20 bond. |
| 271.2062 | [C₁₉H₂₇O]⁺ | Fragment resulting from the cleavage of the C-ring. |
| 205.1643 | [C₁₄H₂₁O]⁺ | Fragment resulting from a retro-Diels-Alder (RDA) type cleavage of ring C. |
| 125.0966 | [C₈H₁₃O]⁺ | Fragment corresponding to the side chain containing the epoxide. |
Experimental Protocol: Mass Spectrometry Analysis
This protocol provides a general methodology for the analysis of this compound using Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry.
3.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.
3.2. Instrumentation
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) instrument equipped with an Electrospray Ionization (ESI) source.
-
Liquid Chromatography (LC) System: An HPLC or UHPLC system for sample introduction.
3.3. LC-MS Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 50% to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Mass Range: m/z 50 - 1000.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
3.4. Data Analysis
-
Acquire data in both full scan MS and tandem MS (MS/MS) modes.
-
Process the data using appropriate software to identify the molecular ion and its fragment ions.
-
Compare the observed m/z values with the predicted fragmentation pattern to confirm the structure.
Visualizations
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway of this compound.
Experimental Workflow
Caption: Workflow for the mass spectrometric analysis of the target compound.
Conclusion
The proposed fragmentation pattern and experimental protocol provide a solid foundation for the mass spectrometric analysis of this compound. This information is valuable for the unambiguous identification of this and related dammarane triterpenoids in various matrices, aiding in natural product discovery and the development of new therapeutic agents. The characteristic cleavages of the side chain and the tetracyclic core are key diagnostic features for structural confirmation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]
- 3. (24S)-24,25-Epoxydammar-20-en-3-one | CAS#:63543-52-2 | Chemsrc [chemsrc.com]
- 4. Mass Spectra of Pentacyclic Triterpenoids [jstage.jst.go.jp]
- 5. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.uva.nl [pure.uva.nl]
- 7. researchgate.net [researchgate.net]
Application Note: HPLC Method Development for the Separation of Epoxydammarane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxydammarane triterpenoids are a class of tetracyclic triterpenoids characterized by a dammarane (B1241002) skeleton and an epoxide ring, often in the side chain. These compounds, frequently isolated from medicinal plants such as those of the Panax genus (ginseng), exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Accurate and reliable quantification of these compounds in various matrices is crucial for pharmacological studies, quality control of herbal medicines, and the development of new therapeutic agents.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of epoxydammarane triterpenoids. However, their structural similarity and lack of strong UV chromophores present analytical challenges. This application note provides a comprehensive protocol for the development of a robust reversed-phase HPLC (RP-HPLC) method for the separation and analysis of these compounds, addressing common challenges and offering optimization strategies.
Challenges in HPLC Analysis of Epoxydammarane Triterpenoids
-
Structural Similarity: Many epoxydammarane triterpenoids are isomers, making their separation difficult.
-
Weak UV Absorption: The lack of significant chromophores in their structure leads to poor sensitivity with standard UV-Vis detectors.[1]
-
Sample Complexity: When isolated from natural sources, the extracts are often complex mixtures requiring extensive cleanup.
To overcome these challenges, careful optimization of chromatographic conditions is necessary. The use of detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) can significantly improve sensitivity and selectivity.
Experimental Protocols
Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction of epoxydammarane triterpenoids from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., ginseng root)
-
Methanol (B129727), HPLC grade
-
Chloroform, HPLC grade
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Perform extraction using a suitable solvent system. A common method is reflux extraction with a methanol-chloroform (1:9 v/v) mixture for 1-2 hours.[2]
-
After extraction, cool the mixture and filter it.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the dried extract in a minimal amount of methanol.
-
For further purification, employ Solid Phase Extraction (SPE). Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the methanolic extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the triterpenoids with methanol or acetonitrile (B52724).
-
Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for HPLC analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Method Development and Optimization
This protocol provides a starting point for developing a gradient RP-HPLC method.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a suitable detector (PDA, ELSD, or MS).
Chromatographic Conditions (Starting Point):
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: PDA detector set at 203 nm (for compounds with weak UV absorbance) or an ELSD/MS for better sensitivity.
Gradient Program (Initial Scouting Gradient):
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 30 |
| 25 | 90 |
| 30 | 90 |
| 31 | 30 |
| 40 | 30 |
Optimization Strategy:
-
Column Selection: While C18 columns are widely used, for structurally very similar isomers, a C30 column might offer better shape selectivity.
-
Mobile Phase Composition: Evaluate both acetonitrile and methanol as the organic modifier. Acetonitrile often provides better resolution for triterpenoids. The addition of a small amount of acid (e.g., formic or acetic acid) can improve peak shape.
-
Gradient Profile: Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient can increase resolution.
-
Temperature: Optimizing the column temperature can influence selectivity and analysis time. Test temperatures between 25-40 °C.
Quantitative Data
The following table summarizes typical validation parameters for the HPLC analysis of dammarane-type triterpenoids, including ginsenosides (B1230088), which are structurally related to epoxydammarane triterpenoids.
| Compound Class | HPLC Method | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) | Reference |
| Ginsenosides | u-HPLC-UV | >0.6 mg/kg | >1.8 mg/kg | >98.1 | [3] |
| Triterpenoids | HPLC-PDA | 0.08–0.65 µg/mL | 0.24–1.78 µg/mL | 94.70–105.81 | [4] |
| 20(S)-protopanaxadiol | HPLC-MS/MS | - | 0.05 ng/mL | - | [5] |
| Pentacyclic Triterpenoids | HPLC-ELSD | - | - | 97-103 | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC method development and analysis of epoxydammarane triterpenoids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Determination of 22 ginsenosides in ginseng products using ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A highly sensitive HPLC-MS/MS method for quantification of 20(S)-protopanaxadiol in human plasma and its application in phase IIa clinical trial of a novel antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protopanaxadiol induces apoptosis through JNK signaling pathway and targeting MLK3 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the in vitro cytotoxic activity of the dammarane-type triterpenoid (B12794562), 24,25-Epoxydammar-20(21)-en-3-one. The primary recommended method is the MTT assay, a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[1] A complementary protocol for the Lactate Dehydrogenase (LDH) assay is also included to differentiate between cytotoxic and cytostatic effects by measuring membrane integrity.[2]
Introduction
This compound is a triterpenoid compound.[3] Triterpenoids, a large and structurally diverse class of natural products, have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[4][5][6] Dammarane-type triterpenoids, in particular, have been isolated from various plant sources and investigated for their potential as anticancer agents.[4][7][8][9][10] The evaluation of the cytotoxic properties of novel compounds like this compound is a critical first step in the drug discovery process.
This guide provides standardized procedures for determining the cytotoxic effects of this compound on a panel of human cancer cell lines.
Recommended Cell Lines
Based on studies of similar dammarane-type triterpenoids, the following human cancer cell lines are recommended for initial cytotoxicity screening:
A non-cancerous cell line, such as a normal kidney fibroblast line (e.g., CV-1), should be included as a control to assess selective cytotoxicity.[4]
Data Presentation
All quantitative data from the cytotoxicity assays should be summarized in clearly structured tables to facilitate comparison and analysis. The primary endpoint to be determined is the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth or viability.
Table 1: Example of IC50 Value Presentation
| Cell Line | Cancer Type | Assay | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | MTT | [Insert Value] |
| B16-F10 | Melanoma | MTT | [Insert Value] |
| HepG2 | Liver Carcinoma | MTT | [Insert Value] |
| A549 | Lung Carcinoma | MTT | [Insert Value] |
| PC-3 | Prostate Cancer | MTT | [Insert Value] |
| CV-1 | Normal Kidney Fibroblast | MTT | [Insert Value] |
Experimental Protocols
Preparation of Test Compound
Proper handling and solubilization of this compound are crucial for accurate results.
-
Solubility: This compound is expected to have low water solubility.[3] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution.[3]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the compound in the appropriate cell culture medium to achieve the desired final concentrations for treatment.
-
The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest compound concentration) must be included in all experiments.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[1][13] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[13][15]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm[16]
Workflow:
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]
- 4. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic triterpenoids isolated from sweet chestnut heartwood (Castanea sativa) and their health benefits implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay of Dammarane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammarane-type triterpenoids, a class of tetracyclic triterpenes, are widely distributed in various medicinal plants and have garnered significant interest for their diverse pharmacological activities, including potent anticancer effects.[1] These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in a variety of cancer cell lines.[2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing cell viability and the cytotoxic potential of compounds like dammarane (B1241002) triterpenoids. This assay measures the metabolic activity of cells, which is an indicator of their viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5][6] The intensity of the purple color is directly proportional to the number of viable cells.[6] This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of dammarane triterpenoids, along with data presentation guidelines and diagrams of the experimental workflow and a relevant signaling pathway.
Data Presentation: Cytotoxicity of Dammarane Triterpenoids
The following table summarizes the cytotoxic activity (IC50 values) of various dammarane triterpenoids against several human cancer cell lines.
| Dammarane Triterpenoid (B12794562) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 15 (from Gymnosporia diversifolia) | A549 | Lung Cancer | 10.65 | [7] |
| Hep-G2 | Liver Cancer | ~12 | [7] | |
| MCF-7 | Breast Cancer | 14.28 | [7] | |
| Ginsenoside-Rg18 | A549 | Lung Cancer | 150 | [2] |
| Dammarane triterpenoid 1 (from Borassus flabellifer) | DU145 | Prostate Cancer | 5-10 | [4] |
| Gypensapogenin H | DU145 | Prostate Cancer | Not specified | [3] |
| 22RV-1 | Prostate Cancer | Not specified | [3] | |
| Derivative 4c (of AD-2) | A549 | Lung Cancer | 1.07 | [8] |
Experimental Protocol: MTT Assay
This protocol is designed for assessing the cytotoxicity of dammarane triterpenoids in adherent cancer cell lines cultured in 96-well plates.
Materials and Reagents
-
Dammarane triterpenoid stock solution (in DMSO)
-
Selected cancer cell line (e.g., A549, MCF-7, DU145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at an optimized density (typically 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of complete culture medium per well.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dammarane triterpenoid stock solution in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, carefully remove the culture medium.
-
Add 100 µL of the medium containing the various concentrations of the dammarane triterpenoid to the respective wells.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest triterpenoid concentration) and an "untreated control" (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, remove the medium containing the compound.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.[6] During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Troubleshooting and Important Considerations
-
Compound Interference: Natural products can sometimes directly reduce MTT, leading to false-positive results. To account for this, include control wells with the compound and MTT in cell-free medium.[6]
-
Colored Compounds: If the dammarane triterpenoid solution is colored, it may interfere with the absorbance reading. Run parallel blank wells containing the same concentrations of the compound without cells and subtract these background readings from the experimental values.
-
Incomplete Solubilization: Ensure formazan crystals are fully dissolved before reading the plate, as incomplete solubilization is a common source of error.[6]
-
Cell Density: The optimal cell seeding density varies between cell lines and should be determined experimentally to ensure a linear relationship between cell number and absorbance.[6]
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for dammarane triterpenoids.
Signaling Pathway
Caption: Dammarane triterpenoids induce apoptosis and cell cycle arrest.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gypensapogenin H, a novel dammarane-type triterpene induces cell cycle arrest and apoptosis on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Sulforhodamine B (SRB) Assay in Evaluating the Cytotoxicity of Natural Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sulforhodamine B (SRB) assay is a rapid, sensitive, and inexpensive colorimetric method for in vitro cytotoxicity screening of chemical compounds.[1] Developed in 1990, it has become a widely used technique for assessing cell density by measuring cellular protein content.[1][2] This makes it a valuable tool in the discovery and development of cytotoxic natural compounds with therapeutic potential.
The principle of the SRB assay lies in the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][3] The amount of bound dye is directly proportional to the total protein mass, which, in turn, correlates with the number of viable cells.[1] This assay is particularly well-suited for screening large numbers of samples in a 96-well format and is less prone to interference from test compounds compared to metabolic-based assays like the MTT assay.[1]
These application notes provide a comprehensive guide to utilizing the SRB assay for evaluating the cytotoxic effects of natural compounds, including detailed experimental protocols, data presentation guidelines, and visualizations of the experimental workflow and relevant signaling pathways.
Data Presentation: Cytotoxicity of Natural Compounds
The following tables summarize the cytotoxic activity of various natural compounds and plant extracts against different cancer cell lines, as determined by the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound that is required to inhibit a biological process by 50%.
| Natural Compound | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Amyrenol | HeLa (Cervical Cancer) | 11.61 | [4] |
| Amyrenol | SKMEL-28 (Skin Cancer) | 37.56 | [4] |
| Amyrenol | HCT-15 (Colon Cancer) | 61.14 | [4] |
| Wrightia tinctoria bark extract | HeLa (Cervical Cancer) | - | [4] |
| Shorea robusta oleoresin extract | HeLa (Cervical Cancer) | - | [4] |
| Plant Extract | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Bauhinia strychnifolia (95% ethanolic extract) | KKU-M156 (Cholangiocarcinoma) | 5.79 ± 0.47 | [5] |
| Bauhinia strychnifolia (95% ethanolic extract) | SW480 (Colon Adenocarcinoma) | 6.90 ± 0.14 | [5] |
| Dichrostachys peruviana | HeLa (Cervical Cancer) | 17.93 | [6] |
| Xylopia aethiopica | HeLa (Cervical Cancer) | 27.61 | [6] |
| Entada gigas | HeLa (Cervical Cancer) | 30.10 | [6] |
| Ipomoea cairica | HeLa (Cervical Cancer) | 32.29 | [6] |
Experimental Protocols
This section provides a detailed methodology for performing the SRB assay to determine the cytotoxicity of natural compounds.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., HeLa, A549, MCF-7).
-
Culture Medium: Recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Natural Compounds: Stock solutions of the natural compounds to be tested, typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic Acid (TCA): 10% (w/v) in water.
-
Sulforhodamine B (SRB) solution: 0.4% (w/v) in 1% (v/v) acetic acid.
-
Washing Solution: 1% (v/v) acetic acid in water.
-
Solubilization Solution: 10 mM Tris base solution (pH 10.5).
-
Equipment:
-
96-well flat-bottom microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 510-570 nm)
-
Multichannel pipette
-
Experimental Procedure
The SRB assay protocol can be broken down into the following key steps:
Step 1: Cell Plating
-
Harvest cells from exponential phase cultures using trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well in 100 µL of culture medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare serial dilutions of the natural compound in culture medium from a stock solution.
-
Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
Step 3: Cell Fixation
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
Step 4: Washing
-
Carefully wash the plates five times with 1% (v/v) acetic acid to remove the TCA and unbound components.
-
After the final wash, allow the plates to air dry completely at room temperature.
Step 5: Staining
-
Add 50 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
Step 6: Removal of Unbound Dye
-
Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.
-
Allow the plates to air dry completely.
Step 7: Solubilization and Absorbance Measurement
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance (optical density, OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[7]
Data Analysis
-
Subtract the background absorbance (from wells containing only medium) from all readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Mean OD of treated cells / Mean OD of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[1]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the Sulforhodamine B (SRB) assay.
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
Signaling Pathway: Apoptosis Induction by Natural Compounds
Many natural compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified, representative signaling pathway for apoptosis that can be triggered by various natural compounds.
Caption: Simplified overview of apoptosis signaling pathways induced by natural compounds.
References
- 1. scispace.com [scispace.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. saudijournals.com [saudijournals.com]
- 5. jmatonline.com [jmatonline.com]
- 6. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. canvaxbiotech.com [canvaxbiotech.com]
Application Notes and Protocols for Antiviral Activity Testing of 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for evaluating the antiviral activity of the dammarane-type triterpenoid (B12794562), 24,25-Epoxydammar-20(21)-en-3-one. Dammarane (B1241002) triterpenoids have demonstrated a broad spectrum of biological activities, including potent antiviral effects against various viral pathogens.[1][2][3] This document outlines the methodologies for testing the efficacy of this compound against representative enveloped and non-enveloped viruses, such as Influenza A virus, Dengue virus, and Human Immunodeficiency Virus (HIV).
The protocols described herein are based on established in vitro antiviral testing standards and are intended to guide researchers in the preliminary assessment of this compound's antiviral potential. While specific data for this compound is not extensively available in public literature, the provided data is illustrative and based on the known activities of structurally related dammarane triterpenoids.
Data Presentation: Antiviral Activity of Structurally Similar Dammarane Triterpenoids
The following table summarizes the antiviral activities of various dammarane-type triterpenoids against different viruses to provide a comparative context for the expected efficacy of this compound.
| Compound Class | Specific Compound | Target Virus | Assay Type | IC50 / EC50 (µM) | Selectivity Index (SI) | Reference |
| Dammarane Triterpenoid | Azepanodipterocarpol | Influenza A (H1N1) | CPE Reduction | 1.1 | 19 | [1] |
| Dammarane Saponin | Ginsenoside Compound K | Dengue Virus (DENV) | Plaque Reduction | Not Specified | Not Specified | [4][5] |
| Dammarane Derivative | Mono-succinyl derivative | HIV-1 Protease | Enzyme Inhibition | <10 | Not Applicable | [6][7] |
| Dammarane Triterpene | Dammaradienol | Herpes Simplex Virus 1 | CPE Reduction | 2.5 | Not Specified | [8] |
| Dammarane Triterpene | Hydroxydammarenone I | Herpes Simplex Virus 1 | CPE Reduction | 2 | Not Specified | [8] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in the antiviral assays.
Materials:
-
Host cells (e.g., Madin-Darby Canine Kidney (MDCK) for Influenza, Vero for Dengue, MT-4 for HIV)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell control (medium only) and solvent control (medium with DMSO) wells.
-
Incubate the plates for 48-72 hours (coinciding with the duration of the antiviral assay).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Plaque Reduction Assay for Dengue Virus
Objective: To evaluate the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
Vero cells
-
Dengue virus stock
-
This compound
-
Cell culture medium with 2% FBS
-
Carboxymethylcellulose (CMC) or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the virus and infect the cells for 1-2 hours to determine the plaque-forming units (PFU).
-
For the assay, infect confluent cell monolayers with a dilution of virus that yields 50-100 PFU/well for 1 hour at 37°C.
-
During the infection, prepare mixtures of the overlay medium containing various non-toxic concentrations of this compound.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates for 5-7 days at 37°C in a CO2 incubator.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the 50% inhibitory concentration (IC50).
Protocol 3: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reverse Transcriptase Assay Kit (commercially available)
-
This compound
-
Positive control inhibitor (e.g., Nevirapine)
Procedure:
-
Follow the manufacturer's instructions for the HIV-1 RT assay kit.
-
Prepare various concentrations of this compound.
-
In a microplate, add the reaction mixture containing the template, primers, dNTPs (with one being labeled), and the recombinant HIV-1 RT enzyme.
-
Add the different concentrations of the test compound or the positive control to the respective wells. Include an enzyme control (no inhibitor).
-
Incubate the plate according to the kit's protocol to allow for DNA synthesis.
-
Measure the incorporation of the labeled dNTP, which is proportional to the RT activity.
-
Calculate the percentage of RT inhibition for each compound concentration relative to the enzyme control.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for antiviral activity testing.
Caption: Hypothetical antiviral mechanisms of action.
References
- 1. Azepanodipterocarpol is potential candidate for inhibits influenza H1N1 type among other lupane, oleanane, and dammarane A-ring amino-triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of dammarane-type triterpene derivatives and their ability to inhibit HIV and HCV proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of 24,25-Epoxydammar-20(21)-en-3-one formulations intended for in vivo research. Due to its classification as a dammarane-type triterpenoid (B12794562), this compound is characterized by poor aqueous solubility, necessitating specific formulation strategies to ensure adequate bioavailability for animal studies.[1][2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective formulations.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₂ | [1] |
| Molecular Weight | 440.70 g/mol | [1] |
| CAS Number | 63543-52-2 | [4] |
| LogP | 8.45 | [1] |
| Appearance | Solid | [1] |
| Solubility | Poorly soluble in water. Soluble in DMSO. | [1] |
Recommended Formulation Protocols for In Vivo Studies
Given the hydrophobic nature of this compound, several formulation approaches can be employed to enhance its solubility and bioavailability for in vivo administration. The selection of a specific formulation will depend on the intended route of administration and the experimental design.
Oral Administration Formulations
Oral delivery is a common and convenient route for preclinical studies. The following table outlines several recommended starting formulations for the oral administration of this compound.
| Formulation Type | Components | Final Concentration of this compound |
| Suspension | 0.5% Carboxymethyl cellulose (B213188) sodium (CMC-Na) in distilled water | Up to 2.5 mg/mL |
| Suspension | 0.2% Carboxymethyl cellulose (CMC) in distilled water | As required |
| Solution/Suspension | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose in distilled water | As required |
| Solution | Polyethylene glycol 400 (PEG400) | As required |
| Dietary Admixture | Mixed with powdered food | Dose-dependent |
Parenteral Administration Formulations
For intravenous (IV), intraperitoneal (IP), intramuscular (IM), or subcutaneous (SC) injections, sterile formulations are required. The following table provides examples of suitable formulations for parenteral delivery.
| Formulation Type | Components | Final Concentration of this compound |
| Co-solvent Solution | 10% DMSO, 5% Tween 80, 85% Saline | As required |
| Co-solvent/Oil Emulsion | 10% DMSO, 90% Corn oil | Up to 2.5 mg/mL |
| Cyclodextrin Complex | 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline | As required |
Detailed Experimental Protocols
Preparation of an Oral Suspension (0.5% CMC-Na)
This protocol describes the preparation of 10 mL of a 2.5 mg/mL oral suspension of this compound.
Materials:
-
This compound (25 mg)
-
Carboxymethyl cellulose sodium (CMC-Na) (50 mg)
-
Distilled water (10 mL)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
15 mL conical tube
Procedure:
-
Prepare a 0.5% CMC-Na solution by dissolving 50 mg of CMC-Na in 10 mL of distilled water. Stir until a clear solution is obtained.
-
Weigh 25 mg of this compound.
-
In a mortar, add a small volume of the 0.5% CMC-Na solution to the powdered compound to create a paste.
-
Gradually add the remaining 0.5% CMC-Na solution while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a 15 mL conical tube.
-
Continuously stir the suspension before and during administration to ensure homogeneity.
Preparation of a Parenteral Formulation (DMSO/Corn Oil)
This protocol details the preparation of 1 mL of a 2.5 mg/mL parenteral formulation of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile vials and syringes
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in sterile DMSO.
-
In a sterile vial, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 900 µL of sterile corn oil to the vial.
-
Vortex the mixture thoroughly to obtain a clear solution or a uniform suspension.
-
This formulation is now ready for parenteral administration.[1]
Potential Signaling Pathways of Dammarane (B1241002) Triterpenoids
While the specific signaling pathways of this compound are still under investigation, research on other dammarane-type triterpenoids provides insights into their potential mechanisms of action. These compounds have been shown to possess anti-inflammatory and anti-cancer properties.[5][6]
One identified mechanism involves the activation of the Liver X Receptor α (LXRα) pathway. Activation of LXRα can lead to the upregulation of ATP-binding cassette transporter A1 (ABCA1), which plays a crucial role in cholesterol efflux and may be beneficial in conditions like atherosclerosis.[7]
References
- 1. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]
- 2. Dammarane - Wikipedia [en.wikipedia.org]
- 3. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (24S)-24,25-Epoxydammar-20-en-3-one | CAS#:63543-52-2 | Chemsrc [chemsrc.com]
- 5. New Dammarane-Type Triterpenoid Saponins from Panax notoginseng Leaves and Their Nitric Oxide Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 24,25-Epoxydammar-20(21)-en-3-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxydammar-20(21)-en-3-one is a triterpenoid (B12794562) compound that has been isolated from the Robusta plant.[1] As a derivative of dammarane-type triterpenoids, it holds potential for various biological activities, including anti-inflammatory and cytotoxic effects, making it a compound of interest for drug discovery and development.[2][3]
These application notes provide detailed protocols for the initial in vitro evaluation of this compound using common cell culture-based assays. The following protocols will outline methods to assess its cytotoxicity, anti-inflammatory potential, and its ability to induce apoptosis.
Compound Preparation and Handling
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results.
1.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
1.2. Protocol for Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound in DMSO. A 10 mM stock solution is recommended.
-
To prepare a 10 mM stock solution, dissolve 4.41 mg of the compound (Molecular Weight: 440.70 g/mol ) in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 years or at -80°C for longer-term storage.[4]
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as used for the test compound.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5] This protocol is designed to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa, a human cervical cancer cell line).
2.1. Materials
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO, cell culture grade
-
96-well cell culture plates
-
Microplate reader
2.2. Experimental Protocol
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. Remove the old medium and add 100 µL of the medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
2.3. Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.15 ± 0.06 | 92.0 |
| 10 | 0.88 ± 0.05 | 70.4 |
| 25 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.35 ± 0.03 | 28.0 |
| 100 | 0.15 ± 0.02 | 12.0 |
Data are representative and should be generated from at least three independent experiments.
Anti-inflammatory Activity Assessment in Macrophages
This protocol uses the murine macrophage cell line RAW 264.7 to evaluate the anti-inflammatory properties of this compound by measuring the inhibition of nitric oxide (NO) production induced by lipopolysaccharide (LPS).[8][9]
3.1. Materials
-
RAW 264.7 cells
-
DMEM with high glucose, 10% FBS, and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Sodium nitrite (B80452) standard solutions
-
96-well cell culture plates
3.2. Experimental Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Pre-treatment: Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.[7]
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10] Include an unstimulated control group and a vehicle control group.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[7]
-
Griess Assay: Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[7] Incubate at room temperature for 10 minutes in the dark.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[10]
-
Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.[10] The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
3.3. Data Presentation
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % NO Inhibition |
| Control (no LPS) | - | 1.2 ± 0.2 | - |
| LPS (1 µg/mL) | - | 35.8 ± 2.5 | 0 |
| Compound + LPS | 1 | 32.5 ± 2.1 | 9.2 |
| Compound + LPS | 5 | 25.4 ± 1.8 | 29.1 |
| Compound + LPS | 10 | 18.1 ± 1.5 | 49.4 |
| Compound + LPS | 25 | 9.7 ± 1.1 | 72.9 |
Data are representative and should be generated from at least three independent experiments.
Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.[6]
4.1. Materials
-
HeLa cells (or other suitable cancer cell line)
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
4.2. Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[11]
4.3. Data Presentation
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Compound (IC₅₀) | 45.3 ± 3.5 | 35.8 ± 2.8 | 15.4 ± 1.9 | 3.5 ± 0.7 |
| Compound (2x IC₅₀) | 20.1 ± 2.2 | 48.9 ± 3.1 | 28.7 ± 2.5 | 2.3 ± 0.6 |
Data are representative and should be generated from at least three independent experiments.
Visualizations
References
- 1. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]
- 2. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 3. Synthesis and biological evaluation of (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivatives as α-glucosidase and PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture for In Vitro Anti-Inflammatory Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for 24,25-Epoxydammar-20(21)-en-3-one in Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the anti-cancer properties of 24,25-Epoxydammar-20(21)-en-3-one is limited in publicly available research. The following application notes and protocols are based on studies of structurally related dammarane-type triterpenoids. Researchers should use this information as a guide and optimize protocols for their specific experimental context.
Introduction and Background
This compound is a dammarane-type triterpenoid (B12794562). This class of natural compounds, isolated from various plants, has garnered significant interest in oncology research due to their cytotoxic effects against a range of cancer cell lines. Structurally, this compound is an oxidation product of Dammar-20(21)-en-3,24,25-triol. The presence of a ketone group at the C-3 position may enhance its cytotoxic potential compared to hydroxylated analogues.
Dammarane (B1241002) triterpenoids have been shown to induce apoptosis and cell cycle arrest in various cancer cells. Their mechanism of action often involves the intrinsic mitochondrial pathway, making them promising candidates for further investigation as potential chemotherapeutic agents.
Postulated Mechanism of Action
Based on research into related dammarane triterpenoids, the proposed anti-cancer mechanism of action for this compound may involve the induction of apoptosis through the mitochondrial pathway. Key events in this pathway could include:
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) within the cancer cells.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (MMP).
-
Release of Pro-Apoptotic Factors: Release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Activation of the caspase cascade, including caspase-9 and caspase-3, leading to the execution of apoptosis.
-
Cell Cycle Arrest: Potential to cause cell cycle arrest at specific phases, such as the S-phase, thereby inhibiting proliferation.
Quantitative Data from Related Dammarane Triterpenoids
The following table summarizes the cytotoxic activities of various dammarane-type triterpenoids against different cancer cell lines, providing a reference for the potential efficacy of this compound.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| (20S)-20-hydroxydammar-24-en-3-on | B16-F10 (Melanoma) | 21.55 ± 0.25 µM | [1] |
| Dammar-20(21)-en-3,24,25-triol (DMT) | HL-60 (Leukemia) | 10 - 30 µM | [2] |
| Dammar-20(21)-en-3,24,25-triol (DMT) | HepG2 (Hepatoma) | 10 - 30 µM | [2] |
| Synthesized Dammarane Derivative (4c) | A549 (Lung Cancer) | 1.07 ± 0.05 µM | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Treat cells with the compound at the desired concentrations for the specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Normalize the expression of target proteins to the loading control (β-actin).
In Vivo Studies: A General Outlook
While no specific in vivo data for this compound is available, a general approach for future studies could involve:
-
Animal Model: Utilize xenograft models where human cancer cells are implanted into immunocompromised mice.
-
Formulation and Administration: The compound may be formulated in a vehicle such as a mixture of DMSO, Tween 80, and saline for intraperitoneal or intravenous injection, or in an oral formulation.
-
Treatment Regimen: Administer the compound at various dosages and schedules to determine its efficacy in inhibiting tumor growth.
-
Efficacy Evaluation: Monitor tumor volume and body weight regularly. At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Toxicity Assessment: Monitor for any signs of toxicity in the animals throughout the study.
These application notes and protocols provide a foundational framework for initiating research into the anti-cancer properties of this compound. It is imperative to adapt and optimize these methods based on empirical findings.
References
Application of 24,25-Epoxydammar-20(21)-en-3-one in Antiviral Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids, a class of naturally occurring compounds, are gaining significant attention in the field of antiviral drug discovery due to their diverse biological activities. Among these, dammarane-type triterpenoids have demonstrated promising antiviral effects against a variety of viruses. This document focuses on the potential application of a specific dammarane (B1241002) triterpenoid, 24,25-Epoxydammar-20(21)-en-3-one , in antiviral research and development. While direct antiviral data for this specific compound is limited in publicly available literature, this application note provides a framework for its evaluation based on the known antiviral properties of structurally related dammarane triterpenoids. The provided protocols and conceptual frameworks are intended to guide researchers in exploring the antiviral potential of this compound.
The chemical structure of this compound is presented below:
Chemical Structure:
-
Molecular Formula: C₃₀H₄₈O₂
-
Molecular Weight: 440.70 g/mol
-
CAS Number: 63543-52-2
Potential Antiviral Mechanisms of Dammarane Triterpenoids
Based on studies of related dammarane triterpenoids, this compound may exert its antiviral effects through several mechanisms, including:
-
Inhibition of Viral Entry: Many triterpenoids are known to interfere with the initial stages of viral infection, such as attachment to host cell receptors and fusion of viral and cellular membranes. This is a critical step for enveloped viruses.
-
Inhibition of Viral Replication: These compounds can also disrupt the intracellular replication machinery of the virus, potentially by targeting viral polymerases or other essential enzymes.
-
Inhibition of Viral Proteases: Some dammarane derivatives have been shown to inhibit viral proteases, which are crucial for the processing of viral polyproteins into mature, functional proteins.
Data Presentation: Hypothetical Antiviral Activity Profile
The following tables provide a template for summarizing the quantitative data that should be generated when evaluating the antiviral efficacy of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Influenza A virus (H1N1) | MDCK | Plaque Reduction Assay | Data to be determined | Data to be determined | Data to be determined |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Cytopathic Effect (CPE) Assay | Data to be determined | Data to be determined | Data to be determined |
| Dengue Virus (DENV-2) | Huh-7 | Focus Forming Assay | Data to be determined | Data to be determined | Data to be determined |
| Human Immunodeficiency Virus 1 (HIV-1) | TZM-bl | Luciferase Reporter Assay | Data to be determined | Data to be determined | Data to be determined |
Table 2: Protease Inhibition Activity of this compound
| Viral Protease | Assay Type | IC₅₀ (µM) |
| HIV-1 Protease | FRET-based Assay | Data to be determined |
| HCV NS3/4A Protease | FRET-based Assay | Data to be determined |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization based on the specific virus and cell line being used.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is essential to determine the concentration range at which the compound is not toxic to the host cells.[1][2][3][4]
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.
Materials:
-
Host cell line (e.g., Vero, MDCK, Huh-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium with DMSO) and a "medium only" blank.
-
Incubate for 48-72 hours (duration should match the antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the 50% effective concentration (EC₅₀) of the compound against a plaque-forming virus.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock of known titer (PFU/mL)
-
Serial dilutions of this compound
-
Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
In separate tubes, pre-incubate the virus (at a concentration that yields 50-100 plaques per well) with an equal volume of the compound dilutions for 1 hour at 37°C.
-
Inoculate the cell monolayers with 200 µL of the virus-compound mixture. Include a "virus only" control.
-
Adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and wash the cells with PBS.
-
Add 2 mL of overlay medium containing the corresponding concentration of the compound.
-
Incubate until plaques are visible (typically 2-5 days).
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the "virus only" control.
-
Determine the EC₅₀ value from the dose-response curve.
Protocol 3: Viral Entry Inhibition Assay
This assay helps to determine if the compound acts at the early stages of viral infection.[5][6][7][8]
Objective: To assess the ability of this compound to block viral entry.
Materials:
-
Host cells in a 96-well plate
-
Reporter virus (e.g., luciferase-expressing pseudovirus)
-
Serial dilutions of this compound
-
Luciferase assay reagent
Procedure:
-
Seed host cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with serial dilutions of the compound for 1 hour at 37°C.
-
Add the reporter virus to the wells and incubate for 2-4 hours at 37°C to allow for viral entry.
-
Remove the inoculum and wash the cells with PBS to remove unbound virus and compound.
-
Add fresh complete medium and incubate for 48-72 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of viral entry and determine the IC₅₀.
Protocol 4: Viral Protease Inhibition Assay
This biochemical assay can identify direct inhibition of a key viral enzyme.[9][10][11][12][13]
Objective: To determine if this compound inhibits the activity of a specific viral protease.
Materials:
-
Recombinant viral protease
-
Fluorogenic protease substrate (FRET-based)
-
Assay buffer
-
Serial dilutions of this compound
-
Known protease inhibitor (positive control)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
In a 96-well black plate, add the assay buffer, the viral protease, and the serially diluted compound.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.
-
Calculate the rate of the reaction for each concentration of the compound.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
Visualizations
The following diagrams, created using the DOT language, illustrate potential antiviral mechanisms and experimental workflows.
Caption: Potential mechanisms of antiviral action for this compound.
Caption: A generalized workflow for the antiviral evaluation of a test compound.
Conclusion
While specific antiviral data for this compound is not yet widely reported, its structural similarity to other antivirally active dammarane triterpenoids makes it a compound of significant interest for antiviral drug discovery. The protocols and conceptual frameworks provided herein offer a comprehensive guide for researchers to systematically evaluate its potential. Further investigation into its efficacy against a broad spectrum of viruses and elucidation of its precise mechanism of action are warranted to fully understand its therapeutic potential.
References
- 1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. criver.com [criver.com]
- 11. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dammarane Titerpenoids HPLC Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering HPLC peak tailing when analyzing dammarane (B1241002) triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?
A1: HPLC peak tailing is a phenomenon where a chromatographic peak is not symmetrical, having a "tail" that extends from the peak maximum.[1] This distortion can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and compromised quantitative analysis.[2]
Q2: What are the common causes of peak tailing for dammarane triterpenoids?
A2: The primary causes of peak tailing for dammarane triterpenoids, which are often analyzed using silica-based columns, include:
-
Secondary Interactions: Unwanted interactions between the polar functional groups of the dammarane triterpenoids and active sites on the stationary phase, such as residual silanol (B1196071) groups (Si-OH).[2][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]
-
Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[4]
-
Inappropriate Mobile Phase Conditions: A mobile phase with a pH that causes ionization of the analyte or silanol groups can increase secondary interactions.[5]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause band broadening and peak tailing.[4]
Q3: Are dammarane triterpenoids particularly prone to peak tailing?
A3: Dammarane triterpenoids, especially in their saponin (B1150181) (glycosylated) forms, possess multiple polar hydroxyl groups. These groups can engage in hydrogen bonding with residual silanol groups on silica-based HPLC columns, leading to secondary retention mechanisms and resulting in peak tailing.[5]
Troubleshooting Guide
Step 1: Initial Assessment
Before making any changes to your method, it's crucial to diagnose the potential cause of the peak tailing.
| Observation | Potential Cause | Recommended First Action |
| All peaks in the chromatogram are tailing. | System-wide issue (e.g., extra-column volume, old mobile phase). | Check for loose fittings, long tubing, and prepare fresh mobile phase. |
| Only the dammarane triterpenoid (B12794562) peaks are tailing. | Analyte-specific interactions with the stationary phase. | Proceed to mobile phase and column optimization. |
| Peak tailing worsens with increasing sample concentration. | Column overload. | Reduce the injection volume or dilute the sample.[4] |
| Peak shape degrades over a sequence of injections. | Column contamination or degradation. | Implement a column wash protocol or use a guard column. |
Step 2: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective way to reduce peak tailing caused by chemical interactions.
1. Adjusting Mobile Phase pH:
The pH of the mobile phase can suppress the ionization of residual silanol groups on the stationary phase, which are acidic.[5] By operating at a lower pH (e.g., 2.5-3.5), these silanol groups are protonated and less likely to interact with the polar groups on your dammarane triterpenoids.
-
Recommendation: Add a small amount of an acidifier like formic acid (0.1%) or trifluoroacetic acid (0.05%) to your aqueous mobile phase.
2. Using Mobile Phase Additives:
A competing base can be added to the mobile phase to interact with the active silanol sites, effectively shielding them from the analyte.
-
Recommendation: While less common with modern columns, adding a silanol-masking agent like triethylamine (B128534) (TEA) at a low concentration (e.g., 10-20 mM) can improve peak shape for basic compounds, though this is less relevant for the neutral hydroxyl groups of many dammarane triterpenoids.[6]
3. Organic Modifier Selection:
The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape.
-
Recommendation: Acetonitrile is generally preferred as it has a lower viscosity and can provide sharper peaks. If using methanol, be aware that it can have different selectivity and may sometimes exacerbate tailing depending on the analyte and stationary phase.[7]
Step 3: Column Selection and Care
The HPLC column is central to the separation, and its chemistry plays a significant role in peak shape.
1. Choosing the Right Column:
For polar compounds like dammarane triterpenoids, a column with minimal silanol activity is recommended.
-
High-Purity Silica (Type B): Modern columns are typically packed with high-purity silica, which has fewer metallic impurities and less acidic silanol groups, resulting in better peak shapes for polar analytes.[5]
-
End-Capped Columns: These columns have their residual silanol groups chemically deactivated with a small silane (B1218182) molecule (e.g., trimethylchlorosilane), which significantly reduces secondary interactions.[8]
2. Column Washing and Regeneration:
Contamination can block active sites on the stationary phase or the column frit, leading to peak distortion.
-
Recommendation: If you suspect column contamination, a thorough washing procedure is recommended. An example protocol is provided in the "Experimental Protocols" section.
3. Using a Guard Column:
A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained sample components. This can extend the life of your analytical column and maintain good peak shape.
Experimental Protocols
Protocol 1: General Purpose Column Wash for Reversed-Phase C18 Columns
This protocol is intended to remove strongly retained compounds from a C18 column. Always consult your column's specific documentation for recommended washing procedures and solvent compatibility.
-
Disconnect the column from the detector.
-
Flush with 10-15 column volumes of your mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:water with formic acid, flush with 50:50 acetonitrile:water).
-
Flush with 10-15 column volumes of 100% Acetonitrile.
-
Flush with 10-15 column volumes of 100% Isopropanol.
-
Flush again with 10-15 column volumes of 100% Acetonitrile.
-
Equilibrate the column with your initial mobile phase conditions until a stable baseline is achieved.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting HPLC peak tailing and the underlying chemical interactions.
Caption: Initial diagnosis of HPLC peak tailing.
Caption: Troubleshooting workflow for analyte-specific issues.
Caption: Chemical basis of peak tailing via silanol interactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Technical Support Center: Optimizing HPLC Mobile Phase for Epoxydammarane Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of epoxydammarane isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing poor resolution or complete co-elution of my epoxydammarane isomers. What are the likely causes and how can I fix this?
A1: Poor resolution of structurally similar isomers like epoxydammaranes is a common challenge in HPLC. The primary factors to investigate are the mobile phase composition, stationary phase chemistry, and column temperature.
Troubleshooting Steps:
-
Mobile Phase Optimization: This is the most critical factor. The choice of organic solvent and its ratio with the aqueous phase, as well as the use of additives, can significantly impact selectivity.
-
Solvent Choice (Reversed-Phase): Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. They offer different selectivities. If you are using acetonitrile, consider switching to methanol, or vice versa. Methanol is a polar protic solvent that can engage in hydrogen bonding, while acetonitrile is a polar aprotic solvent with a strong dipole moment.[1][2] This difference in chemical properties can alter the elution order and improve the separation of isomers.[2]
-
Solvent Strength (Isocratic Elution): If your peaks are eluting too quickly (low retention), decrease the percentage of the organic solvent in the mobile phase.[3] Conversely, if retention times are too long, increase the organic solvent percentage. For highly hydrophobic isomers, a higher concentration of organic modifier will be needed to elute them from a reversed-phase column.[3]
-
Gradient Elution: For complex mixtures of isomers or when isocratic elution fails to provide adequate separation, a shallow gradient is often effective. Start with a low percentage of organic solvent and gradually increase it. This can help to separate isomers with very similar polarities.
-
Additives: Small amounts of acid (e.g., 0.1% formic acid or acetic acid) are often added to the mobile phase to improve peak shape and reproducibility, especially for compounds with acidic or basic functional groups.
-
-
Stationary Phase Selection:
-
C18 Columns: These are a good starting point for reversed-phase separation of triterpenoids.
-
C30 Columns: For challenging separations of structurally similar triterpenoids, a C30 column can provide alternative selectivity and improved resolution compared to a C18 column.[4]
-
Phenyl-Hexyl or Biphenyl Columns: These phases can offer unique selectivity for compounds with aromatic moieties or those that are moderately polar, potentially enhancing the resolution of isomers.[5]
-
Normal-Phase Chromatography: Based on isolation techniques for dammarane-type triterpenoids using silica (B1680970) gel with n-hexane and ethyl acetate, normal-phase HPLC is a viable alternative. This approach separates compounds based on polarity in a different manner than reversed-phase, and can be highly effective for isomer separation.
-
-
Column Temperature:
-
Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, for some isomer pairs, a lower temperature might be necessary to enhance the subtle differences in their interaction with the stationary phase, thereby improving resolution. It is recommended to evaluate a range of temperatures (e.g., 20°C to 40°C).[6]
-
Q2: My peak shapes are poor (e.g., tailing or fronting). What can I do to improve them?
A2: Poor peak shape is often related to secondary interactions with the stationary phase, issues with the mobile phase, or problems with the sample solvent.
Troubleshooting Steps:
-
Mobile Phase pH: If your epoxydammarane isomers have ionizable functional groups, the pH of the mobile phase is critical. Ensure the pH is controlled with a suitable buffer and is at a level where the analytes are in a single ionic state.
-
Acidic Additives: As mentioned above, adding a small amount of an acid like formic or acetic acid to the mobile phase can significantly reduce peak tailing for acidic or neutral compounds by minimizing unwanted interactions with residual silanols on the silica-based stationary phase.
-
Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.
-
Column Overload: Injecting too much sample can lead to broad, tailing, or fronting peaks. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination or Degradation: If peak shape deteriorates over time, your column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace it.
Q3: I am developing a new method for epoxydammarane isomer separation. Where should I start?
A3: A systematic approach to method development will save time and resources.
Recommended Starting Points:
-
Reversed-Phase HPLC: This is often the most convenient starting point.
-
Column: C18 or C30, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: Start with a shallow gradient, for example, 50% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205-210 nm (as many triterpenoids lack strong chromophores) or Mass Spectrometry (MS) if available.[6]
-
-
Normal-Phase HPLC:
-
Column: Silica, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: n-Hexane.
-
Mobile Phase B: Ethyl Acetate or Isopropanol.
-
Gradient: Begin with a low percentage of the more polar solvent (B) and gradually increase it.
-
Method Development Workflow:
The following diagram illustrates a typical workflow for optimizing the separation of epoxydammarane isomers.
Experimental Protocols
Below is a detailed starting protocol for the reversed-phase HPLC separation of triterpenoid (B12794562) isomers, which can be adapted for epoxydammaranes.
Protocol 1: Reversed-Phase HPLC for Triterpenoid Isomer Separation
-
Objective: To achieve baseline separation of structurally similar triterpenoid isomers.
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/PDA detector or Mass Spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Procedure:
-
Prepare mobile phases by filtering through a 0.45 µm membrane filter and degassing.
-
Equilibrate the column with the initial mobile phase composition (e.g., 94% Methanol) for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standard solutions of your epoxydammarane isomers in methanol or a compatible solvent.
-
Set the column temperature to 40°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 205 nm.
-
Inject 10-20 µL of the standard solution.
-
Run the analysis using an isocratic elution with 94% Methanol and 6% Water.[7]
-
-
Expected Outcome: This method has been shown to separate triterpenoid acetates and their corresponding free triterpenoids.[7] Retention times will vary depending on the specific epoxydammarane isomers. This protocol serves as a strong starting point for further optimization.
Data Presentation
The following tables provide examples of quantitative data from the literature for the separation of triterpenoid isomers. While not specific to epoxydammaranes, they offer valuable insights into the retention behavior of similar compounds under different conditions.
Table 1: Isocratic Reversed-Phase HPLC of Triterpenoid Acetate Isomers
| Compound | Retention Time (min) |
| Lupeol acetate | 10.2 |
| β-Amyrin acetate | 11.5 |
| α-Amyrin acetate | 12.8 |
Conditions: C18 column, Mobile Phase: Methanol/Water (94:6, v/v), Flow Rate: 1.0 mL/min, Temperature: 40°C, Detection: UV at 205 nm. Data adapted from Nagarajan et al. (2007).[7]
Table 2: Isocratic Reversed-Phase HPLC of Triterpenoid Isomers
| Compound | Retention Time (min) |
| Lupeol | 12.1 |
| β-Amyrin | 13.9 |
| α-Amyrin | 15.2 |
Conditions: C18 column, Mobile Phase: Methanol/Water (94:6, v/v), Flow Rate: 1.0 mL/min, Temperature: 40°C, Detection: UV at 205 nm. Data adapted from Nagarajan et al. (2007).[7]
Table 3: Comparison of Acetonitrile and Methanol for Steroid Isomer Separation
| Compound Pair | Mobile Phase | Resolution (Rs) |
| Hydrocortisone / Cortisone | Acetonitrile/Water (30:70) | Baseline Separation |
| Hydrocortisone / Cortisone | Acetonitrile/Methanol/Water (15:15:70) | No Separation |
Conditions: C8 column. This data illustrates the significant impact of solvent choice on isomer resolution. Adapted from "High Performance Liquid Chromatography" (Basicmedical Key, 2016).[8]
Troubleshooting Decision Tree
For a visual guide to troubleshooting common issues, refer to the decision tree below.
References
- 1. chromtech.com [chromtech.com]
- 2. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: Enhancing NMR Signal-to-Noise for 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of a low signal-to-noise ratio (S/N) in Nuclear Magnetic Resonance (NMR) spectroscopy for the dammarane-type triterpenoid, 24,25-Epoxydammar-20(21)-en-3-one. By following these guidelines, researchers can significantly improve spectral quality, leading to more accurate structural elucidation and characterization.
Troubleshooting Guides
Issue: Low Signal-to-Noise Ratio in ¹H or ¹³C NMR Spectra
A weak signal can be a significant hurdle in the analysis of complex natural products like this compound. This guide provides a systematic approach to diagnosing and resolving the root cause of a poor S/N.
Troubleshooting Workflow
Technical Support Center: Overcoming Solubility Challenges of 24,25-Epoxydammar-20(21)-en-3-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 24,25-Epoxydammar-20(21)-en-3-one in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a dammarane-type triterpenoid (B12794562), a class of natural compounds investigated for various pharmacological activities, including potential anticancer effects.[1] Like many other triterpenoids, it is a highly lipophilic molecule, which results in poor solubility in water.[2] This low aqueous solubility can be a significant hurdle in experimental settings and for in vivo studies, as it can lead to challenges in formulation, inaccurate dosing, and limited bioavailability.[3]
Q2: What are the general approaches to improve the solubility of hydrophobic compounds like this compound?
A2: There are several established methods to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications. Physical modifications include techniques like particle size reduction (micronization and nanosuspension), solid dispersions, and complexation. Chemical modifications often involve the use of co-solvents, pH adjustment, and the formation of salts or prodrugs.[4][5]
Q3: Are there any ready-to-use formulation suggestions for this compound?
A3: Yes, for preclinical in vivo studies, several formulations have been suggested for compounds with low water solubility like this compound. These often involve the use of suspending agents or co-solvents. For instance, it can be suspended in carboxymethyl cellulose (B213188) (CMC) or dissolved in polyethylene (B3416737) glycol 400 (PEG400).[6] More complex systems for injection may involve a mixture of dimethyl sulfoxide (B87167) (DMSO), PEG300, and Tween 80.[6]
Q4: What are solid dispersions and how can they enhance the solubility of this compound?
A4: Solid dispersions involve dispersing the hydrophobic drug in a hydrophilic carrier matrix at a solid state.[7] This can be achieved by methods such as melting, solvent evaporation, or hot-melt extrusion.[8][9] The drug in the dispersion can exist in an amorphous state, which has a higher energy and thus greater solubility and dissolution rate compared to the crystalline form.[10]
Q5: How does cyclodextrin (B1172386) complexation work to improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an inclusion complex.[12] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[13]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution(s) |
| Precipitation of the compound in aqueous buffer. | The concentration of the compound exceeds its aqueous solubility limit. | - Decrease the final concentration of the compound. - Prepare a stock solution in an organic solvent like DMSO or ethanol (B145695) and add it to the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is low and does not affect the experiment. - Consider using a formulation with co-solvents or surfactants (see Experimental Protocols). |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of the active compound. | - Visually inspect the prepared solutions for any signs of precipitation before each experiment. - Prepare fresh solutions for each experiment from a validated stock solution. - Utilize a solubility-enhancing formulation such as a cyclodextrin complex or a solid dispersion to ensure consistent drug availability. |
| Low bioavailability in animal studies. | Poor dissolution and absorption in the gastrointestinal tract due to low aqueous solubility. | - Reduce the particle size of the compound through micronization or by preparing a nanosuspension.[4] - Formulate the compound as a solid dispersion with a hydrophilic carrier. - Use a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS).[3] |
| Difficulty in preparing a stable stock solution. | The compound is not readily soluble in common laboratory solvents at high concentrations. | - Test a range of pharmaceutically acceptable solvents such as DMSO, ethanol, PEG400, or N,N-dimethylformamide (DMF).[6] - Gentle heating and sonication may aid in dissolution. - Prepare a lower concentration stock solution if high concentrations are not achievable. |
Quantitative Data on Formulations
While specific solubility values for this compound in various solvents are not extensively published, the following table summarizes achievable concentrations based on formulation examples for in vivo studies.[6]
| Formulation Method | Components | Achievable Concentration | Notes |
| Suspension | 0.5% Carboxymethyl cellulose sodium (CMC-Na) in ddH₂O | 2.5 mg/mL | Suitable for oral administration. Requires continuous stirring to maintain a uniform suspension. |
| Solution | Polyethylene glycol 400 (PEG400) | > 2.5 mg/mL (estimated) | Suitable for oral administration. The exact upper limit of solubility needs to be determined experimentally. |
| Co-solvent System (for injection) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% ddH₂O | Up to 2.5 mg/mL | A common formulation for administering hydrophobic compounds parenterally. Components should be added sequentially with thorough mixing. |
| Lipid-based Suspension (for injection) | 10% DMSO, 90% Corn oil | Up to 2.5 mg/mL | An alternative for parenteral administration, particularly for highly lipophilic compounds. |
Experimental Protocols
Preparation of a Nanosuspension by Solvent Evaporation
This protocol describes a general method for preparing a nanosuspension, which can be adapted for this compound.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) or Polyvinyl alcohol (PVA) as a stabilizer
-
Ethanol or other suitable organic solvent
-
Tween 80 as a surfactant
-
Methanol
-
Distilled water
Procedure:
-
Dissolve this compound in a suitable organic solvent system (e.g., a mixture of dichloromethane and methanol).
-
In a separate vessel, prepare an aqueous solution containing the stabilizer (e.g., HPMC or PVA) and surfactant (e.g., Tween 80).
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an emulsion.
-
Evaporate the organic solvent from the emulsion under reduced pressure.
-
The resulting nanosuspension can be further processed, for example, by freeze-drying to obtain a solid powder that can be reconstituted.[14]
Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general procedure for creating a solid dispersion to enhance the solubility of the compound.
Materials:
-
This compound
-
A hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or Polyethylene glycol (PEG) 6000
-
A common volatile solvent (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Dissolve both this compound and the hydrophilic carrier in the chosen solvent. The drug-to-carrier ratio should be optimized (e.g., 1:5, 1:10).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under vacuum at a controlled temperature.
-
The resulting solid mass should be further dried to remove any residual solvent.
-
The solid dispersion can then be ground and sieved to obtain a powder with improved dissolution properties.[8][9]
Signaling Pathway and Experimental Workflow Diagrams
Dammarane-type triterpenoids, including compounds structurally related to this compound, have been shown to exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest.
Caption: A generalized experimental workflow for overcoming solubility issues and evaluating the biological activity of this compound.
Caption: The intrinsic apoptosis signaling pathway induced by dammarane-type triterpenoids.
Caption: The signaling pathway for G1 phase cell cycle arrest induced by dammarane-type triterpenoids.
References
- 1. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]
- 7. jddtonline.info [jddtonline.info]
- 8. ru.veg-sci.com [ru.veg-sci.com]
- 9. New dammarane-type triterpenoid saponins from Panax notoginseng saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scienceasia.org [scienceasia.org]
- 12. eijppr.com [eijppr.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
Technical Support Center: Enhancing Reproducibility of In Vitro Cytotoxicity Assays for Triterpenoids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of in vitro cytotoxicity assays for triterpenoids. Adherence to the detailed protocols and consideration of the specific chemical properties of triterpenoids are crucial for obtaining reliable and consistent results.
Troubleshooting Guide
Triterpenoids present unique challenges in cytotoxicity testing due to their physicochemical properties. The following table outlines common problems, their potential causes, and recommended solutions to improve assay reproducibility.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in "compound-only" controls (MTT/XTT assays) | The triterpenoid (B12794562) has inherent reducing properties that directly convert the tetrazolium salt (MTT/XTT) to a colored formazan (B1609692) product, independent of cellular activity.[1] | Confirm Interference: Run a control plate with the triterpenoid in cell-free media to observe any color change. Wash Out Compound: Gently wash cells with phosphate-buffered saline (PBS) before adding the MTT/XTT reagent.[1] Switch Assay: Use an assay that does not rely on metabolic reduction, such as the Sulforhodamine B (SRB) or ATP-based assays.[1] |
| Inconsistent and non-reproducible results with MTT/XTT assays | In addition to direct interference, the results of metabolic assays can be skewed by the effects of triterpenoids on mitochondrial metabolism.[1] Some triterpenoids may also interfere with the rate of MTT reduction.[1] | Optimize Conditions: Ensure consistent incubation times and cell seeding densities. Protect MTT reagent and plates from light.[1] Use Alternative Assays: Employ more robust methods like the SRB assay, which measures total protein, or ATP-based assays that quantify cellular ATP levels.[1] |
| Precipitation of the compound in culture media | Triterpenoids often have low aqueous solubility.[2][3] The use of solvents like DMSO is common, but high concentrations can be toxic to cells, and the compound may still precipitate when diluted in aqueous media.[4] | Optimize Solubilization: Test different non-toxic solvents or use drug delivery systems like nanoparticles.[3] Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to the cells.[4] Visual Inspection: Always visually inspect the wells for any signs of precipitation before and during the experiment. |
| Observed cytotoxicity at unexpectedly low concentrations | The solvent (e.g., DMSO) used to dissolve the triterpenoid may be causing cellular toxicity.[4] Contamination of cell cultures can also lead to cell death.[4] | Include Vehicle Controls: Always include control wells with the highest concentration of the solvent used in the experiment to assess its toxicity. Screen for Contamination: Regularly test cell cultures for microbial contamination (e.g., mycoplasma).[4] |
| Difficulty distinguishing between cytotoxic and cytostatic effects | Metabolic assays like MTT may show a decrease in signal due to an inhibition of cell proliferation (cytostatic effect) or a change in metabolic state, rather than direct cell killing (cytotoxic effect).[1] | Use a Non-Metabolic Assay: The SRB assay measures cell mass (total protein content) and is independent of the cells' metabolic state.[1] Multiplex Assays: Combine a viability assay with a cytotoxicity assay that measures membrane integrity, such as the lactate (B86563) dehydrogenase (LDH) release assay.[1][5] |
Frequently Asked Questions (FAQs)
Q1: Why are my MTT/XTT assay results for triterpenoids unreliable?
A1: Triterpenoids, due to their antioxidant properties, can directly reduce tetrazolium salts like MTT and XTT to their colored formazan products.[1] This chemical reaction is independent of the cellular metabolic activity that these assays are designed to measure, leading to artificially inflated absorbance readings that can mask true cytotoxic effects.[1]
Q2: What is the mechanism behind this interference?
A2: Tetrazolium-based assays depend on cellular dehydrogenases and reducing agents like NADH and NADPH to convert the tetrazolium salt into a colored formazan.[1] Triterpenoids with inherent reducing capabilities can mimic this biological process by directly donating electrons to the tetrazolium salt, causing a color change even in the absence of viable cells.[1]
Q3: Are there alternative assays that are not affected by the reducing properties of triterpenoids?
A3: Yes, assays that do not rely on the metabolic reduction of a substrate are recommended. These include:
-
Sulforhodamine B (SRB) Assay: This assay is based on the binding of the SRB dye to total cellular protein, providing a measure of cell mass.[1]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP, a key indicator of metabolically active cells.[1]
Q4: My triterpenoid is poorly soluble in aqueous media. How can I improve its delivery to the cells in culture?
A4: Poor solubility is a common issue with triterpenoids.[2][3] While DMSO is often used, it's crucial to keep the final concentration below toxic levels (e.g., <0.5%).[4] For very hydrophobic compounds, consider using drug delivery systems such as self-assembling nanoparticles, which can improve solubility and bioavailability.[3]
Q5: How can I differentiate between a compound that kills cells (cytotoxic) and one that just stops them from growing (cytostatic)?
A5: This is an important distinction. A metabolic assay might show reduced signal in both cases. To differentiate, you can:
-
Use the SRB assay, which measures total protein content. A cytostatic agent will result in a plateau of protein content, while a cytotoxic agent will cause a decrease.
-
Combine a viability assay with an assay that measures cell death directly, such as the LDH release assay, which detects loss of membrane integrity.[5]
Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate a recommended experimental workflow, a troubleshooting decision tree, and a simplified signaling pathway commonly affected by triterpenoids.
Detailed Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This assay quantifies cell density based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the triterpenoid to the wells. Include appropriate controls (untreated and vehicle).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.[1]
-
Washing: Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[1] Allow the plates to air dry completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.
-
Dye Solubilization: Allow the plates to air dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]
-
Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[1]
ATP-based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®) Protocol
This assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present.
-
Assay Plate Preparation: Prepare a 96-well opaque-walled plate with cells in culture medium. Include control wells with medium only for background measurement.
-
Compound Treatment: Add the triterpenoid compounds to the experimental wells and incubate for the desired period.
-
Reagent and Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Thaw the ATP-based assay reagent and equilibrate to room temperature.[1]
-
Reagent Addition: Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measurement: Record the luminescence using a luminometer.[1]
By implementing these troubleshooting strategies, utilizing appropriate alternative assays, and following standardized protocols, researchers can significantly enhance the reproducibility and reliability of in vitro cytotoxicity data for triterpenoids.
References
Technical Support Center: Minimizing Matrix Effects in Mass spectrometry of Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the mass spectrometry of plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of mass spectrometry of plant extracts?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In plant extracts, these co-eluting compounds can include a wide variety of substances like pigments, lipids, sugars, and phenolics. This interference can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[1][2] Ultimately, matrix effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][3]
Q2: How can I determine if my analysis is being affected by matrix effects?
A2: There are several methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where the signal response of an analyte spiked into a blank matrix extract (post-extraction) is compared to the response of the same analyte in a neat solvent.[1][4] A significant difference between the two responses indicates the presence of matrix effects.[1]
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte into the mass spectrometer after the analytical column.[1][3] A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused analyte reveals the retention times at which co-eluting matrix components cause ion suppression or enhancement.[1][4]
-
Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a calibration curve prepared using matrix-matched standards. A notable difference between the slopes is indicative of matrix effects.[1]
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: The main strategies can be broadly categorized as follows:
-
Sample Preparation and Cleanup: The primary goal is to remove interfering matrix components before the sample is introduced into the mass spectrometer.[3][5] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[5][6][7]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) conditions can help separate the analyte of interest from the interfering matrix components, preventing them from co-eluting.[3][5]
-
Sample Dilution: A straightforward approach is to dilute the sample extract.[1][4] This reduces the concentration of matrix components, but it may also decrease the analyte signal to a level below the instrument's limit of detection.[3][4]
-
Calibration Strategies:
-
Internal Standards (IS): Using a stable isotope-labeled internal standard (SIL-IS) is a highly effective method to compensate for matrix effects.[5][8] The SIL-IS behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for signal variations.[8]
-
Matrix-Matched Standards: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for the matrix effect.[5][8] However, obtaining a suitable blank matrix can be challenging.[3]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[3][4] It is effective but can be time-consuming as it requires multiple analyses for each sample.[4][8]
-
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in quantification.
-
Possible Cause: Significant and variable matrix effects between different samples.[1]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Quantify the matrix effect for a representative set of your samples using the post-extraction spike method.[1]
-
Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for each analyte. This is the most robust method for correcting for variability in matrix effects.[1][8]
-
Improve Sample Cleanup: Re-evaluate your sample preparation method. Consider using a more selective SPE sorbent or a multi-step cleanup protocol to remove a wider range of interferences.[9]
-
Issue 2: Low signal intensity and poor sensitivity for the target analyte.
-
Possible Cause: Severe ion suppression caused by co-eluting matrix components.[1]
-
Troubleshooting Steps:
-
Identify Suppression Zones: Use the post-column infusion technique to identify the retention time regions with significant ion suppression.[1][4]
-
Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or even switch to a different column chemistry to shift the elution of your target analyte away from these suppression zones.[3][5]
-
Enhance Sample Cleanup: Implement a more rigorous sample cleanup method, such as a combination of LLE and SPE, to remove the compounds causing suppression.[9]
-
Issue 3: Inconsistent results with matrix-matched calibration.
-
Possible Cause: The blank matrix used for calibration is not representative of the actual samples, or there is significant variability between different batches of the blank matrix.[3]
-
Troubleshooting Steps:
-
Verify Blank Matrix: Ensure the blank matrix is truly free of the analyte and has a similar composition to the samples being analyzed.
-
Use Pooled Matrix: Create a pooled blank matrix by combining several different sources to average out the variability.
-
Switch to Standard Addition or SIL-IS: If a consistent blank matrix is unavailable, the method of standard additions or the use of a stable isotope-labeled internal standard are more reliable alternatives.[4][8]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Analyte Recovery | Matrix Effect Reduction | Throughput |
| Dilute and Shoot | 30 - 70% | Low | High |
| Protein Precipitation | 40 - 80% | Low to Medium | High |
| Liquid-Liquid Extraction (LLE) | 80 - 110% | Medium to High | Medium |
| Solid-Phase Extraction (SPE) | 90 - 110% | High | Low to Medium |
| QuEChERS | 70-120% | High | High |
Data compiled from multiple sources indicating general performance trends.[2][9][10]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plant Extracts
This protocol provides a general guideline for using a C18 SPE cartridge to clean up plant extracts. Optimization will be required for specific analytes and matrices.
-
Sample Preparation:
-
Homogenize the dried and pulverized plant material.
-
Extract the sample with a suitable solvent (e.g., methanol (B129727)/water mixture).
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the solvent and reconstitute the extract in a weak solvent (e.g., 1% acetic acid in water).[1]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol through it, followed by equilibration with the reconstitution solvent.[1]
-
-
Sample Loading:
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
-
Elution:
-
Elute the analytes of interest with a stronger solvent (e.g., 80% acetonitrile (B52724) with 1% acetic acid).[1]
-
-
Final Preparation:
-
Evaporate the eluate to dryness and reconstitute it in the initial mobile phase for LC-MS analysis.[1]
-
Protocol 2: Assessment of Matrix Effects by Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of the analyte in the reconstitution solvent at a known concentration.
-
Set B (Blank Matrix): Extract a blank matrix sample (known to be free of the analyte) using your developed sample preparation protocol.
-
Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with the analyte to achieve the same final concentration as Set A.[10]
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS.
-
-
Calculation:
Visualizations
Caption: A logical workflow for identifying, mitigating, and validating methods to minimize matrix effects in mass spectrometry.
Caption: A simplified diagram illustrating the mechanism of ion suppression in the electrospray ionization (ESI) source.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing APCI-MS for Triterpenoid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) for the analysis of triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is the role of cone voltage in APCI-MS analysis of triterpenoids?
A1: The cone voltage, also known as fragmentor voltage or declustering potential, is a critical parameter in APCI-MS. It has two primary functions:
-
Ion Extraction: It facilitates the transfer of ions from the atmospheric pressure ion source into the vacuum of the mass analyzer.
-
In-Source Fragmentation: By increasing the cone voltage, ions are accelerated, leading to collisions with gas molecules. This can induce fragmentation of the analyte, providing valuable structural information. However, excessive cone voltage can diminish the signal of the intact molecular ion.[1]
A balance must be struck to achieve the desired outcome, whether it is maximizing the signal of the molecular ion for quantification or generating fragment ions for structural elucidation.
Q2: What is a typical cone voltage range for triterpenoid (B12794562) analysis in APCI-MS?
A2: A typical starting range for cone voltage in APCI is between 10 and 60 V. However, the optimal voltage is compound-dependent and should be determined empirically for each triterpenoid of interest. For some applications, voltages as high as 130 V have been used to intentionally induce fragmentation and increase sensitivity for certain compounds.
Q3: Why do I observe a significant [M+H-H₂O]⁺ ion for my hydroxylated triterpenoid?
A3: It is common for triterpenoids containing hydroxyl groups to undergo in-source fragmentation, resulting in the loss of a water molecule. This leads to the observation of a prominent protonated dehydrated ion, [M+H-H₂O]⁺. In many cases, this dehydrated ion is more stable and can be used as the precursor ion for quantification in MS/MS experiments.
Q4: Can I use the same cone voltage for all my triterpenoid standards?
A4: While a single cone voltage might provide acceptable results for a screening method, it is not optimal for the quantitative analysis of multiple triterpenoids. Different triterpenoids will have different optimal cone voltages to maximize their respective signal intensities. For accurate quantification, it is best to determine the optimal cone voltage for each individual analyte.
Troubleshooting Guides
Issue 1: Low or No Signal for the Triterpenoid of Interest
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cone Voltage | The cone voltage may be too low for efficient ion transmission or too high, causing excessive fragmentation and depletion of the molecular ion. Perform a cone voltage optimization experiment (see Experimental Protocols section). |
| Inefficient Ionization | APCI is generally suitable for triterpenoids, but efficiency can be affected by mobile phase composition. Ensure the mobile phase promotes efficient proton transfer. The addition of a small amount of a protic solvent or modifier can sometimes improve ionization. |
| Source Contamination | A dirty ion source can significantly reduce signal intensity. Follow the manufacturer's instructions for cleaning the APCI source components, including the corona needle. |
| Incorrect Source Parameters | Other source parameters like nebulizer gas flow, drying gas flow, and vaporizer temperature are crucial. Optimize these parameters in conjunction with the cone voltage. For APCI, a higher vaporizer temperature (e.g., 250°C or higher) is often required. |
Issue 2: Excessive Fragmentation and Weak Molecular Ion Peak
| Possible Cause | Troubleshooting Steps |
| Cone Voltage is Too High | High cone voltage increases the energy of ions, leading to in-source fragmentation. Gradually decrease the cone voltage in increments of 5-10 V and monitor the signal intensity of the molecular ion and fragment ions. |
| Thermally Labile Compound | Although APCI is a gas-phase ionization technique, the high vaporizer temperatures can cause thermal degradation of sensitive triterpenoids before ionization. Try reducing the vaporizer temperature in small increments. |
| In-source Collision Induced Dissociation (CID) | The region between the ion source and the mass analyzer can contribute to fragmentation. Optimizing lens voltages, if available on your instrument, can sometimes help to minimize unwanted fragmentation. |
Issue 3: Inconsistent and Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Fluctuating Source Conditions | Ensure that all APCI source parameters, including gas flows and temperatures, are stable throughout the analytical run. |
| Unstable Spray | Check the stability of the spray from the APCI probe. An inconsistent spray can lead to fluctuating signal intensity. This could be due to a partially clogged probe or incorrect nebulizer gas pressure. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target triterpenoid, leading to variability. Improve sample preparation to remove interfering components or use a stable isotope-labeled internal standard. |
Quantitative Data Summary
The optimal cone voltage can vary significantly between different triterpenoids. The following tables summarize the observed effects of cone voltage on the signal intensity of representative triterpenoids.
Table 1: Effect of Cone Voltage on Oleanolic Acid Ions in Positive APCI-MS
| Cone Voltage (V) | Relative Abundance of [M+H]⁺ (m/z 457) | Relative Abundance of [M+H-H₂O]⁺ (m/z 439) | Relative Abundance of other fragments |
| Low | High | Low | Minimal |
| Medium | Moderate | High | Moderate |
| High | Low | Moderate | High |
Note: This table is a qualitative summary based on published observations. The exact values will vary depending on the instrument and other source parameters.
Table 2: Typical Optimized APCI-MS Parameters for Selected Triterpenoids
| Parameter | Betulinic Acid | Ursolic Acid | α/β-Amyrin |
| Ionization Mode | Negative or Positive | Negative or Positive | Positive |
| Precursor Ion | [M-H]⁻ or [M+H-H₂O]⁺ | [M-H]⁻ or [M+H-H₂O]⁺ | [M+H-H₂O]⁺ |
| Optimal Cone Voltage Range (V) | 20 - 50 | 20 - 50 | 30 - 60 |
| Vaporizer Temperature (°C) | 250 - 400 | 250 - 400 | 300 - 450 |
| Nebulizer Gas Flow (L/hr) | 400 - 600 | 400 - 600 | 500 - 800 |
| Drying Gas Flow (L/hr) | 10 - 15 | 10 - 15 | 12 - 18 |
Note: These are starting ranges and should be optimized for your specific instrument and method.
Experimental Protocols
Protocol 1: Step-by-Step Cone Voltage Optimization
This protocol describes a systematic approach to determine the optimal cone voltage for a specific triterpenoid using Flow Injection Analysis (FIA) or during a chromatographic run.
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Prepare a Standard Solution: Prepare a standard solution of the triterpenoid of interest at a concentration that gives a stable and readily detectable signal (e.g., 1 µg/mL in a suitable solvent like methanol (B129727) or acetonitrile).
-
Set Initial APCI-MS Parameters:
-
Set the vaporizer temperature, nebulizer gas, and drying gas flows to typical starting values for your instrument and mobile phase.
-
Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected molecular ion and potential fragments.
-
-
Infuse the Standard Solution:
-
FIA approach: Infuse the standard solution directly into the MS source using a syringe pump at a constant flow rate (e.g., 10-20 µL/min).
-
LC-MS approach: Make repeated injections of the standard onto the LC system.
-
-
Ramp the Cone Voltage:
-
Begin with a low cone voltage (e.g., 10 V).
-
Gradually increase the cone voltage in discrete steps (e.g., 5 or 10 V increments) up to a maximum value (e.g., 100 V or higher).
-
Allow the signal to stabilize at each voltage step before recording the data.
-
-
Analyze the Data:
-
For each cone voltage setting, record the absolute intensity of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and any major fragment ions (e.g., [M+H-H₂O]⁺).
-
Plot the intensity of each ion as a function of the cone voltage.
-
-
Determine the Optimal Voltage:
-
The optimal cone voltage is the value that provides the highest signal intensity for the ion of interest (usually the molecular ion for quantification).
-
Mandatory Visualizations
References
Technical Support Center: Quantitative Analysis of 24,25-Epoxydammar-20(21)-en-3-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the method validation of quantitative analysis of 24,25-Epoxydammar-20(21)-en-3-one.
Troubleshooting Guides
This section addresses common issues encountered during the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?
-
Answer: Peak tailing for triterpenoids is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Column Overload: Reduce the sample concentration or injection volume.
-
Secondary Silanol Interactions: Use a base-deactivated column or add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%).
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For neutral compounds like this, pH is less critical, but ensure consistency.
-
Column Degradation: A void at the column inlet or contamination can cause poor peak shape. Try flushing the column or replacing it if necessary.
-
Issue 2: Low UV Sensitivity/Poor Signal-to-Noise Ratio
-
Question: I am struggling to get a good signal for this compound with my PDA detector. How can I improve sensitivity?
-
Answer: Many triterpenoids, including dammarane-type compounds, lack strong chromophores, leading to low UV absorption.[1][2]
-
Low Wavelength Detection: Set the detection wavelength to a lower range, typically between 205-210 nm, to increase the signal.[1] Be aware that this can also increase baseline noise.
-
Mobile Phase Absorbance: Use high-purity solvents (HPLC or MS grade) to minimize baseline noise at low wavelengths. Avoid using additives that absorb strongly in this region.
-
Derivatization: For enhanced sensitivity, consider pre-column or post-column derivatization to introduce a chromophore into the molecule. However, this adds complexity to the sample preparation.
-
Alternative Detectors: If available, consider using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for better sensitivity and selectivity for non-chromophoric compounds.
-
Issue 3: Retention Time Variability
-
Question: The retention time for my analyte is shifting between injections. What are the likely causes?
-
Answer: Retention time instability can be caused by several factors related to the HPLC system and mobile phase preparation.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase can lead to shifts. Prepare fresh mobile phase daily and ensure thorough mixing. For gradient elution, ensure the pump's proportioning valves are working correctly.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.
-
Pump Performance: Inconsistent flow from the pump due to air bubbles or worn seals can cause retention time shifts. Degas the mobile phase and regularly maintain the pump.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable HPLC method for the quantitative analysis of this compound?
A1: A reversed-phase HPLC method with a C18 column is a good starting point. Due to the compound's low UV absorptivity, a Photo Diode Array (PDA) detector set to a low wavelength (e.g., 205 nm) is recommended.[1] An isocratic elution with a mobile phase of acetonitrile (B52724) and water is often suitable for separating dammarane (B1241002) triterpenoids.[1]
Q2: How do I prepare a standard solution of this compound?
A2: this compound is a lipophilic compound. A stock solution can be prepared by dissolving the reference standard in a suitable organic solvent like methanol (B129727) or acetonitrile. Subsequent dilutions to create calibration standards should be made using the mobile phase to ensure compatibility with the HPLC system.
Q3: What are the key parameters for method validation according to ICH guidelines?
A3: The key validation parameters for a quantitative analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: Can I use a mass spectrometer (MS) for detection?
A4: Yes, coupling HPLC with a mass spectrometer (LC-MS) is an excellent technique for the analysis of triterpenoids. It offers higher sensitivity and selectivity compared to UV detection, which is particularly beneficial for compounds with weak chromophores.
Experimental Protocols
Proposed HPLC-PDA Method for Quantitative Analysis
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (85:15, v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 205 nm.
Method Validation Protocol
-
Specificity: Analyze a blank (mobile phase), a standard solution of this compound, and a sample matrix spiked with the standard. The peak for the analyte should be well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five concentrations of the standard solution. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at three different concentration levels (low, medium, and high). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Mean Peak Area |
| 5 | 15.2 | 15.5 | 15.3 | 15.33 |
| 10 | 30.8 | 31.1 | 30.9 | 30.93 |
| 25 | 76.5 | 77.0 | 76.8 | 76.77 |
| 50 | 154.2 | 153.9 | 154.5 | 154.20 |
| 100 | 308.9 | 309.5 | 309.2 | 309.20 |
| Regression Equation | y = 3.085x + 0.15 | |||
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Concentration Level | Spiked (µg/mL) | Found (µg/mL) (n=3) | Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) |
| Low | 10 | 9.92 | 99.2 | 1.2 | 1.5 |
| Medium | 50 | 50.45 | 100.9 | 0.8 | 1.1 |
| High | 90 | 89.28 | 99.2 | 0.9 | 1.3 |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Potential signaling pathways affected by dammarane triterpenoids.
References
improving the stability of 24,25-Epoxydammar-20(21)-en-3-one in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 24,25-Epoxydammar-20(21)-en-3-one in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, the choice of solvent, temperature, and exposure to light. The epoxide ring in the molecule is susceptible to opening under both acidic and basic conditions. Elevated temperatures can accelerate degradation, and exposure to UV light can initiate photo-degradation pathways.[1]
Q2: What are the likely degradation pathways for this compound?
A2: The main degradation pathways for this compound are expected to be:
-
Acid-catalyzed hydrolysis: The epoxide ring can open in the presence of acid to form a diol.
-
Base-catalyzed hydrolysis: While generally more stable to base than acid, prolonged exposure or strong basic conditions can also lead to epoxide ring opening.
-
Oxidation: The dammarane (B1241002) skeleton can undergo oxidation, particularly when exposed to air and light over extended periods.[1] This process can be initiated by free radicals.
-
Photodegradation: Exposure to UV light can lead to complex photochemical reactions and degradation of the triterpenoid (B12794562) structure.[2]
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). It is advisable to use aprotic solvents like DMSO for preparing stock solutions. The compound is stable at room temperature for short periods, such as during shipping.[3]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is recommended to:
-
Prepare fresh solutions before use whenever possible.
-
Protect solutions from light by using amber vials or covering the container with aluminum foil.
-
Maintain a neutral or slightly acidic pH if compatible with your experimental setup.
-
Avoid high temperatures and prolonged heating.
-
Consider using antioxidants or stabilizers in your formulation if compatible with your downstream applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or concentration over a short period. | Degradation of the compound in the chosen solvent or buffer. | Prepare fresh solutions for each experiment. If using aqueous buffers, assess the stability at different pH values to find the optimal range. Consider using a co-solvent system to improve solubility and stability. |
| Precipitation of the compound from the solution. | Poor solubility of the compound in the chosen solvent system. | Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous buffer. The use of solubilizing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween 80, PEG400) can also enhance solubility.[3][4] |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation between experiments. | Standardize the preparation and handling of your solutions. Always store stock solutions under the recommended conditions and minimize the time working solutions are kept at room temperature. Perform a stability check of your working solution under your experimental conditions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing the parent compound from its degradants in your analytical runs. |
Data Presentation
The following table provides a hypothetical summary of the stability of this compound under various conditions. This data is for illustrative purposes to guide researchers in their experimental design.
| Condition | Solvent/Buffer | Temperature | Duration | Remaining Compound (%) |
| Acidic | 0.1 M HCl in 50% Acetonitrile (B52724) | 40°C | 24 hours | 65% |
| Neutral | PBS (pH 7.4) in 50% Acetonitrile | 40°C | 24 hours | 92% |
| Basic | 0.1 M NaOH in 50% Acetonitrile | 40°C | 24 hours | 85% |
| Oxidative | 3% H₂O₂ in 50% Acetonitrile | 25°C | 24 hours | 78% |
| Photolytic | 50% Acetonitrile | 25°C | 24 hours (UV light exposure) | 70% |
| Thermal | 50% Acetonitrile | 60°C | 24 hours | 88% |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffered saline (PBS)
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS/MS system
2. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
3. Preparation of Stress Samples:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 40°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 40°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of a 50:50 acetonitrile/water mixture. Keep the solution at 60°C in a water bath.
-
Photodegradation: Dilute 1 mL of the stock solution with 1 mL of a 50:50 acetonitrile/water mixture. Expose the solution to a UV lamp (e.g., 254 nm) at room temperature. A control sample should be kept in the dark at the same temperature.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stress sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating LC-MS/MS method. A C18 column is typically suitable for the separation of triterpenoids. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is a good starting point.[5][6]
5. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Identify and quantify the major degradation products.
Visualizations
Caption: Proposed acid-catalyzed hydrolysis pathway.
Caption: Forced degradation experimental workflow.
Caption: Factors influencing compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 3. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to the Validation of HPLC-UV Methods for Triterpenoid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of triterpenoids is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) stands out as a widely adopted, robust, and cost-effective analytical technique for this purpose. This guide provides a comprehensive comparison of validated HPLC-UV methods for triterpenoid (B12794562) quantification, supported by experimental data and detailed protocols, to aid in the selection and implementation of the most suitable methodology.
The Foundation of Reliable Quantification: Method Validation
The validation of an analytical method is a regulatory requirement and a cornerstone of quality assurance, ensuring that the chosen procedure is fit for its intended purpose.[1][2] For HPLC-UV methods, validation encompasses a set of parameters that collectively demonstrate the method's reliability and reproducibility.[3][4]
Key Validation Parameters
A successful HPLC-UV method validation for triterpenoid quantification will rigorously assess the following parameters as defined by the International Council for Harmonisation (ICH) guidelines:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[3]
-
Linearity: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[2][5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte.[3][5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]
-
System Suitability: An integral part of the analytical method that verifies that the chromatography system is adequate for the intended analysis.
Visualizing the Path to a Validated Method
The following diagrams illustrate the logical workflow of the validation process and the hierarchical relationship between the key validation parameters.
Caption: A streamlined workflow for the validation of an HPLC-UV method.
Caption: The hierarchical relationship between key HPLC-UV validation parameters.
Comparative Analysis of HPLC-UV Methods for Triterpenoid Quantification
The selection of an appropriate HPLC-UV method is contingent on the specific triterpenoids of interest and the sample matrix. A critical challenge in the analysis of many triterpenoids is their lack of a strong chromophore, which necessitates detection at low UV wavelengths (around 205-210 nm).[6][7] This can lead to interference from solvents and other matrix components, underscoring the importance of a well-validated method.
The following tables provide a comparative summary of chromatographic conditions and validation parameters from various studies on triterpenoid quantification.
Table 1: Comparison of Chromatographic Conditions for Triterpenoid Analysis
| Triterpenoid(s) | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | UV Wavelength (nm) | Reference |
| Maslinic acid, Corosolic acid, Betulinic acid, Oleanolic acid, Ursolic acid, etc. | ACE C18 (150 x 4.6 mm, 3 µm) | Isocratic: Acetonitrile (B52724)/Water | 1.0 | 35 | 205 | [6][8] |
| Pristimerin, Tingenone | Supelco Ascentis C18 | Gradient: Acetonitrile/Water | Not Specified | Not Specified | Not Specified | [9] |
| Diosgenin | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
| Arjunic acid, Maslinic acid, Betulinic acid, Oleanolic acid, etc. | Kinetex C18 (250 x 4.6 mm, 5.0 µm) | Isocratic: 90:10 Acetonitrile/THF | 0.5 | Not Specified | 210 | [7] |
| α-amyrin, β-amyrin, Lupeol and their acetates | C18 | Isocratic: Methanol (B129727)/Water (94:6) | 1.0 | 40 | 205 | [11][12] |
Table 2: Comparison of Validation Parameters for Triterpenoid Quantification
| Triterpenoid(s) | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Maslinic acid, Corosolic acid, Betulinic acid, Oleanolic acid, Ursolic acid, etc. | Not Specified | > 0.9999 | 0.08 - 0.65 | 0.24 - 1.78 | 94.70 - 105.81 | < 2 | [6][8] |
| Pristimerin, Tingenone | Not Specified | Not Specified | Calculated as 3x SD of blank | Lowest concentration with RSD < 20% and accuracy 80-120% | Not Specified | < 20% at LOQ | [9] |
| Total Triterpenes (as β-sitosterol) | 3.08 - 24.61 | 0.9986 | Not Specified | Not Specified | Not Specified | Not Specified | [13] |
Detailed Experimental Protocols
The successful implementation of an HPLC-UV method relies on a meticulously followed experimental protocol. Below are generalized yet detailed methodologies for sample preparation and chromatographic analysis.
Sample Preparation: A Critical First Step
The extraction of triterpenoids from their matrix is a pivotal stage that significantly influences the accuracy and precision of the final quantification.
General Protocol for Plant Material:
-
Drying and Grinding: Plant materials, such as apple peels or lingonberry leaves, are typically freeze-dried or oven-dried at a low temperature to remove moisture and then ground into a fine powder to increase the surface area for extraction.[14]
-
Extraction: The powdered material is extracted with a suitable organic solvent. Ethanol is a commonly used solvent for its efficiency in extracting triterpenoid acids.[14] Multiple extraction cycles (e.g., thrice) are often employed to ensure complete recovery.[14]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated, often under reduced pressure using a rotary evaporator, to yield a crude extract.
-
Sample Solution Preparation: A precise amount of the dried extract is dissolved in a suitable solvent (often the mobile phase) to a known concentration for HPLC analysis.
Chromatographic Analysis: The Separation and Detection Phase
The heart of the quantification process lies in the chromatographic separation and subsequent UV detection of the target triterpenoids.
Illustrative HPLC-UV Protocol:
-
System Preparation: The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
Injection: A fixed volume (e.g., 10 µL) of the sample solution and standard solutions of known concentrations are injected into the HPLC system.[6]
-
Separation: The analytes are separated on a reverse-phase C18 or C30 column.[6][15] The choice of column is critical for achieving adequate resolution, especially for isomeric triterpenoids like oleanolic and ursolic acids.[15] Isocratic or gradient elution with a mobile phase, typically a mixture of acetonitrile and/or methanol with water, is used to separate the compounds.[6][11]
-
Detection: The eluting compounds are detected by a UV detector at a specific wavelength, often around 205-210 nm for triterpenoids lacking a strong chromophore.[6][7]
-
Data Acquisition and Processing: The chromatograms are recorded, and the peak areas of the target analytes are integrated using chromatography software. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample is then determined from this calibration curve.
Alternative and Complementary Techniques
While HPLC-UV is a workhorse for triterpenoid analysis, other techniques can offer advantages in specific scenarios. Gas chromatography (GC) can be used, but it often requires a derivatization step to increase the volatility of the triterpenoids, making the analysis more laborious.[6][15] For enhanced sensitivity and specificity, especially in complex matrices, coupling HPLC with a mass spectrometer (HPLC-MS) is a powerful alternative. Charged Aerosol Detection (CAD) is another sensitive detection method that can be used with HPLC and does not require the analyte to have a chromophore.[15]
Conclusion
The validation of HPLC-UV methods is indispensable for the reliable quantification of triterpenoids in research and industrial settings. This guide has provided a comparative overview of validated methods, highlighting the critical experimental parameters and validation data. By understanding the principles of method validation and leveraging the detailed protocols and comparative data presented, researchers can confidently select, develop, and implement robust HPLC-UV methods for their specific triterpenoid analysis needs. The choice of chromatographic conditions, particularly the column and mobile phase, is paramount in achieving the desired separation, while a thorough validation ensures the accuracy and precision of the obtained results.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. analytical method validation and validation of hplc | PPT [slideshare.net]
- 3. assayprism.com [assayprism.com]
- 4. wjarr.com [wjarr.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of the HPLC-UV Method for Quantitative Determination of Steroid Sapogenin Diosgenin from Hay Fenugreek Seeds, Trigonella Foenum-graecum L. | Sukhanov | Drug development & registration [pharmjournal.ru]
- 11. researchgate.net [researchgate.net]
- 12. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ffhdj.com [ffhdj.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Battle: Cross-Validation of LC-MS/MS and HPLC-UV for Precise Dammarane Analysis
For researchers, scientists, and drug development professionals navigating the complexities of phytochemical analysis, the accurate quantification of dammarane-type saponins (B1172615) is paramount. These compounds, abundant in medicinal plants like Panax ginseng, exhibit a wide range of pharmacological activities. The two leading analytical techniques for their determination, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), each present distinct advantages and limitations. This guide offers an objective, data-driven comparison to inform the selection of the most appropriate method for your research needs.
The choice between LC-MS/MS and HPLC-UV for dammarane (B1241002) analysis hinges on a critical balance of sensitivity, selectivity, cost, and throughput. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers unparalleled sensitivity and specificity, capable of detecting minute quantities and differentiating between structurally similar compounds.
Quantitative Performance: A Tale of Two Techniques
The analytical performance of LC-MS/MS and HPLC-UV for the quantification of dammarane saponins, often referred to as ginsenosides, reveals significant differences in their capabilities. LC-MS/MS consistently demonstrates lower limits of detection (LOD) and quantification (LOQ), making it the superior choice for trace-level analysis in complex matrices such as plasma or tissue samples.[1][2] Conversely, HPLC-UV provides excellent linearity and precision for the analysis of bulk materials and extracts where dammarane concentrations are higher.
Below is a summary of key validation parameters compiled from various studies for the analysis of representative dammarane saponins (ginsenosides).
Table 1: Performance Characteristics of LC-MS/MS for Dammarane Saponin Analysis
| Parameter | Ginsenoside Rb1 | Ginsenoside Rg1 | Ginsenoside Re | Ginsenoside Rd | Reference |
| Linearity (r²) | >0.999 | >0.999 | >0.999 | >0.999 | [3] |
| LOD (ng/mL) | 10 | 10 | 10 | 10 | [3] |
| LOQ (ng/mL) | 25 | 25 | 25 | 25 | [3] |
| Precision (RSD%) | 1.38 - 6.68 | 1.38 - 6.68 | 1.38 - 6.68 | 1.38 - 6.68 | [3] |
| Accuracy (%) | (-)8.86 - 12.88 | (-)8.86 - 12.88 | (-)8.86 - 12.88 | (-)8.86 - 12.88 | [3] |
Table 2: Performance Characteristics of HPLC-UV for Dammarane Saponin Analysis
| Parameter | Ginsenoside Rc | Ginsenoside Rb3 | Notoginsenoside Fe | Notoginsenoside Fd | Reference |
| Linearity (r²) | >0.999 | >0.999 | >0.999 | >0.999 | |
| LOD (µg/mL) | 0.8 | 0.6 | 0.5 | 0.5 | |
| LOQ (µg/mL) | 2.5 | 2.0 | 1.5 | 1.5 | |
| Precision (RSD%) | <2.98 | <2.98 | <2.98 | <2.98 | |
| Recovery (%) | 98.7 - 106.1 | 98.7 - 106.1 | 98.7 - 106.1 | 98.7 - 106.1 |
Experimental Protocols: A Glimpse into the Methodologies
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for both LC-MS/MS and HPLC-UV analysis of dammarane saponins, synthesized from established research.
LC-MS/MS Method for Dammarane Analysis
Sample Preparation:
-
Extraction: Plant material or biological samples are typically extracted with a solvent such as methanol (B129727) or a methanol-water mixture, often aided by ultrasonication or heating.
-
Purification: The crude extract may be subjected to solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Final Preparation: The purified extract is evaporated to dryness and reconstituted in the initial mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution with water (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol is employed.[4]
-
Ionization: Electrospray ionization (ESI) is the most common technique, typically operated in negative ion mode for ginsenosides.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each target analyte.[3]
HPLC-UV Method for Dammarane Analysis
Sample Preparation:
-
Extraction: Similar to the LC-MS/MS protocol, samples are extracted with a suitable solvent system.
-
Filtration: The extract is filtered through a 0.45 µm membrane filter prior to injection to remove particulate matter.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is standard.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile is typical.[5]
-
Detection: A UV or Diode Array Detector (DAD) is used, with the detection wavelength commonly set at a low UV range, such as 203 nm, as dammarane saponins lack strong chromophores.[5][6]
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams depict the experimental workflows for both LC-MS/MS and HPLC-UV analysis of dammarane saponins.
Concluding Remarks: Selecting the Right Tool for the Job
The cross-validation of LC-MS/MS and HPLC-UV for dammarane analysis underscores their complementary nature. LC-MS/MS is the undisputed champion for applications demanding high sensitivity and selectivity, such as pharmacokinetic studies, metabolite identification, and the analysis of complex biological matrices. Its ability to provide structural information through fragmentation patterns is an added advantage for qualitative analysis.
On the other hand, HPLC-UV remains a reliable and cost-effective workhorse for routine quality control, content uniformity testing of herbal products, and the analysis of samples with relatively high concentrations of dammarane saponins. Its operational simplicity and robustness make it an attractive option for laboratories with high sample throughput and limited access to mass spectrometry instrumentation.
Ultimately, the choice between these two powerful techniques should be guided by the specific analytical challenge at hand, considering the required limits of detection, the complexity of the sample matrix, and the available resources. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will empower researchers to make informed decisions and generate high-quality, reliable data in their pursuit of advancing our knowledge of dammarane saponins and their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comparative Study on Analysis of Ginsenosides in American Ginseng Root Residue by HPLC-DAD-ESI-MS and UPLC-HRMS-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetic analysis of raw and steamed Panax notoginseng roots in rats by UPLC-MS/MS for simultaneously quantifying seven saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
comparative cytotoxicity of 24,25-Epoxydammar-20(21)-en-3-one and other dammarane triterpenoids
A detailed analysis of the cytotoxic profiles of various dammarane-type triterpenoids, providing researchers, scientists, and drug development professionals with a comparative overview of their potential as anticancer agents. This guide includes available quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Introduction
Dammarane-type triterpenoids, a class of natural compounds, have garnered significant interest in oncological research due to their diverse biological activities. While numerous dammarane (B1241002) triterpenoids have been isolated and characterized, their comparative cytotoxic effects are not always well-documented. This guide focuses on the cytotoxic profiles of several dammarane triterpenoids, with a particular interest in 24,25-Epoxydammar-20(21)-en-3-one. However, a comprehensive literature search did not yield specific quantitative cytotoxicity data (such as IC50 values) for this compound. Therefore, this guide presents the available data for other structurally related dammarane triterpenoids to provide a comparative context for future research.
Quantitative Cytotoxicity Data
The cytotoxic activities of several dammarane-type triterpenoids against various cancer cell lines have been evaluated. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.
A study investigating dammarane-type triterpenoids isolated from Aglaia cucullata reported the cytotoxic activities of several compounds against MCF-7 (human breast adenocarcinoma) and B16-F10 (murine melanoma) cell lines. The results indicated that most of the tested natural dammarane-type triterpenoids exhibited low cytotoxic potential, with IC50 values greater than 100 μM[1]. Among the tested compounds, (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one showed the highest bioactivity[1].
Another study on compounds from Aglaia elliptica highlighted that 20S-hydroxydammar-24-en-3-one demonstrated the strongest cytotoxic activity against MCF-7 and B16-F10 cells, suggesting the importance of the ketone group at the C-3 position for its cytotoxic effect[2].
The following table summarizes the available IC50 values for selected dammarane triterpenoids.
| Compound | Cell Line | IC50 (μM) | Reference |
| 20S,24S-epoxy-3α,25-dihydroxy-dammarane | MCF-7 | >100 | [1] |
| B16-F10 | >100 | [1] | |
| Dammaradienone | MCF-7 | >100 | [1] |
| B16-F10 | >100 | [1] | |
| 20S-hydroxy-dammar-24-en-3-on | MCF-7 | >100 | [1] |
| B16-F10 | >100 | [1] | |
| Eichlerianic acid | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 6.87 to >40 | [3] |
| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | MCF-7 | >100 | [1] |
| B16-F10 | >100 | [1] |
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer compounds. Several in vitro assays are commonly employed to determine the effect of these compounds on cell viability and proliferation. The following are detailed protocols for three widely used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA and air dry.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.
-
Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with the cell number.
PrestoBlue™ Cell Viability Assay
The PrestoBlue™ assay utilizes the reducing power of living cells to convert resazurin (B115843) to the fluorescent resorufin.
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate.
-
Reagent Addition: Add PrestoBlue™ reagent directly to the cell culture wells (typically 10% of the culture volume).
-
Incubation: Incubate the plate at 37°C for a period ranging from 10 minutes to several hours, depending on the cell type and density.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader. The signal intensity is proportional to the number of viable cells.
Signaling Pathways and Visualizations
Dammarane triterpenoids have been reported to induce cytotoxicity in cancer cells through various mechanisms, with the induction of apoptosis being a prominent pathway. The intrinsic or mitochondrial pathway of apoptosis is a key mechanism through which many chemotherapeutic agents exert their effects.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using an in vitro cell-based assay.
References
- 1. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities [mdpi.com]
- 3. eichlerianic acid — TargetMol Chemicals [targetmol.com]
Unveiling the Antiviral Potential: A Comparative Analysis of 24,25-Epoxydammar-20(21)-en-3-one and Established Antiviral Drugs
For Immediate Release
In the relentless pursuit of novel therapeutic agents to combat viral infections, the scientific community is increasingly turning its attention to natural compounds. Among these, 24,25-Epoxydammar-20(21)-en-3-one, a dammarane-type triterpenoid (B12794562), has emerged as a molecule of interest. This guide provides a comprehensive comparison of the antiviral efficacy of the dammarane (B1241002) triterpenoid class of compounds, represented by promising candidates, against well-established antiviral drugs, supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in antiviral therapy.
Executive Summary
While direct antiviral efficacy data for this compound is not yet available in published literature, studies on related dammarane triterpenoids demonstrate significant antiviral potential. This comparison guide will focus on the antiviral activity of this promising class of natural products against Influenza A (H1N1) virus and Human Immunodeficiency Virus 1 (HIV-1), juxtaposed with the performance of the established drugs Oseltamivir (B103847) and Zidovudine (B1683550), respectively. The available data suggests that dammarane triterpenoids represent a valuable scaffold for the development of novel antiviral agents.
Data Presentation: A Comparative Look at Antiviral Efficacy
The antiviral efficacy of a compound is a measure of its ability to inhibit viral replication at non-toxic concentrations. Key parameters for this evaluation are the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of a drug that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes death to 50% of host cells. The ratio of CC50 to IC50/EC50 gives the Selectivity Index (SI), a critical measure of a drug's therapeutic window.
Table 1: In Vitro Antiviral Efficacy against Influenza A Virus (H1N1)
| Compound | Type | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Azepanodipterocarpol | Dammarane Triterpenoid | Influenza A (H1N1) | 1.1 | 20.9 | 19 |
| Oseltamivir | Neuraminidase Inhibitor | Influenza A (H1N1) | 0.00017 - 0.68 | >100 | >147 - >588,235 |
Note: The IC50 for Oseltamivir can vary significantly depending on the specific strain of the virus.
Table 2: In Vitro Antiviral Efficacy against HIV-1
| Compound | Type | Target | IC50 (µM) |
| Dammarane Triterpenoid Derivatives (mono- and di-succinyl) | Dammarane Triterpenoid | HIV-1 Protease | <10 |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | HIV-1 Reverse Transcriptase | 0.01 - 4.87 |
Note: CC50 and SI values for the dammarane triterpenoid HIV-1 protease inhibitors were not available in the cited literature. The IC50 for Zidovudine can vary based on the viral isolate and duration of prior therapy.
Unraveling the Mechanisms of Action
Understanding how these compounds inhibit viral replication is crucial for drug development. The established drugs and the dammarane triterpenoids employ distinct strategies to combat viral threats.
Established Antiviral Drug Mechanisms
-
Oseltamivir (Tamiflu®): This drug is a neuraminidase inhibitor.[1][2][3][4] Neuraminidase is a crucial enzyme on the surface of the influenza virus that allows newly formed virus particles to be released from an infected cell.[1][2][3][4] By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[1][2][3][4]
-
Zidovudine (AZT): As a nucleoside analog reverse transcriptase inhibitor (NRTI), zidovudine targets the HIV reverse transcriptase enzyme.[5][6][7][8] This enzyme is essential for converting the viral RNA into DNA, a critical step in the HIV replication cycle.[5][6][7][8] Zidovudine is incorporated into the growing viral DNA chain, causing premature termination and halting replication.[5][6][7][8]
Putative Antiviral Mechanism of Dammarane Triterpenoids
While the exact mechanisms for many dammarane triterpenoids are still under investigation, research suggests they can interfere with multiple stages of the viral life cycle. Studies on various triterpenoids indicate that they can inhibit viral entry, replication, and maturation.[9] For instance, some dammarane triterpenoid derivatives have been shown to be potent inhibitors of HIV-1 protease, an enzyme vital for the maturation of new, infectious virus particles.[10] Other triterpenoids are thought to interfere with the viral envelope or capsid, preventing the virus from entering host cells.[9]
Caption: Inhibition of the viral lifecycle by different antiviral agents.
Experimental Protocols: A Guide to Antiviral Assays
The following are detailed methodologies for key experiments cited in the evaluation of antiviral efficacy.
Plaque Reduction Assay (for Influenza Virus)
This assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.
Caption: Workflow of a plaque reduction assay for antiviral testing.
Detailed Steps:
-
Cell Seeding: Plate susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Azepanodipterocarpol) in a suitable cell culture medium.
-
Infection: Remove the growth medium from the cells and infect the monolayers with a known concentration of the virus in the presence of the various concentrations of the test compound. A virus-only control and a cell-only control are included.
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to attach to and enter the cells.
-
Overlay: After the adsorption period, remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the corresponding concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death, or plaques.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque development.
-
Visualization and Quantification: Fix the cells (e.g., with formaldehyde) and stain them (e.g., with crystal violet). The plaques appear as clear zones against a background of stained, healthy cells. Count the number of plaques in each well.
-
Data Analysis: The IC50 value is calculated by determining the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. The CC50 is determined in parallel by assessing cell viability in uninfected cells treated with the compound.
HIV-1 Protease Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of the HIV-1 protease enzyme.
Caption: Workflow of an HIV-1 protease inhibition assay.
Detailed Steps:
-
Reagents: The assay utilizes recombinant HIV-1 protease and a specific synthetic peptide substrate that is linked to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
Reaction Setup: In a microplate, combine the HIV-1 protease and the fluorogenic substrate in a suitable buffer.
-
Compound Addition: Add serial dilutions of the test compound (e.g., dammarane triterpenoid derivatives) to the wells. A control with no inhibitor is also included.
-
Incubation: Incubate the plate at a controlled temperature.
-
Measurement: The HIV-1 protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is determined from the increase in fluorescence. The IC50 value is calculated as the concentration of the compound that inhibits the protease activity by 50% compared to the control.
Conclusion and Future Directions
The available data, though limited for this compound itself, strongly supports the continued investigation of dammarane triterpenoids as a promising class of antiviral agents. The demonstrated activity of related compounds against influenza and HIV-1 highlights the potential for this chemical scaffold to yield potent and selective inhibitors of viral replication.
Future research should focus on:
-
Direct Antiviral Screening: Evaluating the antiviral activity of this compound against a broad range of viruses.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which dammarane triterpenoids inhibit viral replication.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of active dammarane triterpenoids to optimize their potency and selectivity.
-
In Vivo Efficacy and Safety: Assessing the therapeutic potential of promising lead compounds in animal models of viral infection.
The exploration of natural product libraries, such as the one containing this compound, holds significant promise for the discovery of next-generation antiviral drugs to address the ongoing challenges of viral diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 4. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 7. Zidovudine - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of dammarane-type triterpene derivatives and their ability to inhibit HIV and HCV proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Validation of Analytical Methods for Triterpenoids
For researchers, scientists, and drug development professionals, the accurate and precise quantification of triterpenoids is crucial for ensuring the quality, safety, and efficacy of therapeutic products. The choice of analytical methodology can significantly impact experimental outcomes and regulatory compliance. This guide provides an objective comparison of common analytical methods for triterpenoid (B12794562) analysis, supported by published experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Analytical Method Performance
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. Key performance indicators include linearity, precision, accuracy (trueness), and sensitivity (Limit of Detection and Quantification). The following tables summarize the performance of two common analytical techniques for triterpenoid quantification as reported in peer-reviewed literature.
Spectrophotometric Method for Total Triterpenes
A spectrophotometric method based on the reaction of triterpenes with vanillin (B372448) in the presence of sulfuric acid offers a simple and rapid approach for the quantification of total triterpenes.[1][2][3]
| Performance Parameter | Reported Values | Reference |
| Linearity Range | 3.08 - 24.61 µg/mL | [1][2] |
| Correlation Coefficient (r) | 0.9998 | [1][2][3] |
| Precision (CV%) | 0.56% - 4.98% | [1][2][3] |
| Accuracy (Recovery) | 95.17% - 102.85% | [1] |
| Limit of Detection (LOD) | 0.042 µg/mL | [1][2][3] |
| Limit of Quantification (LOQ) | 0.14 µg/mL | [1][2][3] |
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
HPLC-PDA provides a more selective method for the quantification of individual triterpenoids. The following data is from a validated method for the analysis of 13 triterpenoids in lingonberry extracts.[4][5]
| Performance Parameter | Reported Values | Reference |
| Linearity (r²) | > 0.9999 | [4][5] |
| Precision (RSD%) | < 2% | [4][5] |
| Trueness (Recovery) | 94.70% - 105.81% | [4][5] |
| Limit of Detection (LOD) | 0.08 - 0.65 µg/mL | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are summaries of the experimental protocols for the methods presented above.
Spectrophotometric Method Protocol
This method is adapted from a validated assay for the quantification of total triterpenes in plant matrices.[1][2][3]
-
Reagent Preparation: Prepare a vanillin-acetic acid solution and a sulfuric acid reagent.
-
Standard Preparation: A reference standard, such as β-sitosterol, is used to prepare a stock solution and a series of calibration standards.[1][2]
-
Sample Preparation: Prepare extracts from the plant material of interest.
-
Reaction: The assay is conducted in glass tubes where the sample or standard is mixed with the vanillin, acetic acid, and sulfuric acid reagents.[1][2]
-
Analysis: The absorbance of the resulting solution is measured at 548 nm using a spectrophotometer.[1][2]
-
Quantification: The total triterpene content in the sample is determined by comparing its absorbance to the calibration curve generated from the reference standard.
HPLC-PDA Method Protocol
This protocol is based on a validated method for the determination of triterpenoids in Vaccinium vitis-idaea L. (lingonberry).[4][5]
-
Chromatographic System: An HPLC system equipped with a photodiode array detector is used.
-
Column: A suitable reversed-phase column is employed for the separation of triterpenoids.
-
Mobile Phase: The mobile phase composition and gradient are optimized to achieve good resolution of the target analytes.
-
Standard Preparation: Standard solutions of individual triterpenoids are prepared at various concentrations to establish calibration curves.
-
Sample Preparation: Plant extracts are prepared and filtered prior to injection into the HPLC system.
-
Analysis: The samples are analyzed under the optimized chromatographic conditions, and the detector is set to monitor at a low wavelength (e.g., 205-210 nm) due to the lack of strong chromophores in many triterpenoids.[5]
-
Quantification: The concentration of each triterpenoid is determined based on the peak area and the corresponding calibration curve.
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is the ultimate test of a method's robustness and transferability. The following diagram illustrates a typical workflow for such a study.
References
- 1. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Bioassay Specificity for 24,25-Epoxydammar-20(21)-en-3-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bioassays for evaluating the biological activity of 24,25-Epoxydammar-20(21)-en-3-one, a dammarane-type triterpenoid (B12794562). The specificity of a bioassay is crucial for accurately determining the compound's potency and mechanism of action, particularly in the context of drug discovery and development. This document summarizes key experimental data, details relevant protocols, and visualizes associated signaling pathways to aid researchers in selecting the most appropriate assays for their studies.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of this compound and related dammarane (B1241002) triterpenoids is a primary area of investigation. The specificity of cytotoxicity assays can be influenced by the cell line used and the specific structural features of the triterpenoid. The following table summarizes the cytotoxic activities (IC50 values) of various dammarane-type triterpenoids against different cancer cell lines. While specific data for this compound is limited in publicly available literature, the data for structurally similar compounds provide valuable insights into expected activity and assay sensitivity.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Dammarane-Type Triterpenoids
| Compound | MCF-7 (Breast Cancer) | B16-F10 (Melanoma) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | Notes |
| (20S)-20-hydroxydammar-24-en-3-on | >100[1] | 21.55 ± 0.25[2] | - | - | Ketone group at C-3 appears important for activity.[3] |
| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | >100[1] | >100[1] | - | - | Exhibited the highest bioactivity among a tested series, though still low.[1] |
| Dammar-20,25-diene-3,24-diol | - | - | - | - | Showed the strongest cytotoxic activity among twelve tested dammarane-type triterpenoids against P-388 murine leukemia cells.[4] |
| Gymnosporone A ((20R,23E)-20,25-dihydroxydammar-23-ene-3-one) | 47.78 ± 2.15[5] | - | 35.12 ± 1.89[5] | 41.23 ± 2.01[5] | Moderate activity. |
| Gymnosporone B ((20R,23E)-20-hydroxy-25-methoxydammar-23-ene-3-one) | 45.67 ± 2.11[5] | - | 33.45 ± 1.78[5] | 39.87 ± 1.95[5] | Moderate activity. |
| 30-hydroxy-20(29)-lupen-3-one | 14.28 ± 0.54[5] | - | 10.65 ± 0.43[5] | 12.34 ± 0.49[5] | Most active among a series of tested triterpenoids.[5] |
Note: A lower IC50 value indicates higher cytotoxic activity. Data for this compound is not available in the cited literature; the listed compounds are structurally related dammarane triterpenoids.
Experimental Protocols
To ensure reproducibility and enable comparison across studies, detailed experimental protocols are essential. Below are methodologies for commonly employed bioassays for assessing the activity of dammarane triterpenoids.
Cytotoxicity Assays
1. PrestoBlue® Cell Viability Assay
This assay is based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Cell Seeding: Plate cells (e.g., MCF-7, B16-F10) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-48 hours.
-
Reagent Addition: Add 10 µL of PrestoBlue® reagent to each well.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. MTT Cell Proliferation Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Expose cells to a range of concentrations of the test compound.
-
Incubation: Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 value.
Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Dammarane-type triterpenoids have been reported to exert their biological effects through the modulation of various signaling pathways. Understanding these pathways is key to assessing the specificity of a bioassay.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some dammarane triterpenoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[6]
Caption: Proposed inhibition of the NF-κB pathway by this compound.
LXRα Signaling Pathway in Atherosclerosis
The Liver X Receptor alpha (LXRα) is a nuclear receptor that plays a crucial role in cholesterol metabolism and inflammation. Activation of LXRα can be a therapeutic strategy for atherosclerosis. Some novel dammarane triterpenoids have been identified as LXRα activators.[7]
Caption: Activation of the LXRα signaling pathway by certain dammarane triterpenoids.
Experimental Workflow for Bioassay-Guided Fractionation
To identify specific active compounds from a natural source, a bioassay-guided fractionation approach is often employed. This workflow integrates chemical separation techniques with biological testing to isolate and identify bioactive molecules.
Caption: A typical workflow for isolating bioactive compounds using bioassay-guided fractionation.
Conclusion
References
- 1. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4- seco-Dammarane Triterpenoid Saponins with Anti-Inflammatory Activity Isolated from the Leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Antibodies Against Dammarane Triterpenoid Skeletons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific immunoassays for dammarane (B1241002) triterpenoids, a class of tetracyclic triterpene saponins (B1172615) with significant pharmacological activities, is crucial for pharmacokinetic studies, quality control of herbal medicines, and therapeutic drug monitoring. A key challenge in the development of these immunoassays is the potential for cross-reactivity of antibodies with structurally similar compounds. This guide provides an objective comparison of antibody cross-reactivity against the three major dammarane triterpenoid (B12794562) skeletons: protopanaxadiol (B1677965) (PPD), protopanaxatriol (B1242838) (PPT), and ocotillol. The information presented is supported by experimental data from published studies to aid researchers in the selection and development of specific antibodies for their applications.
Understanding the Basis of Cross-Reactivity
Cross-reactivity in immunoassays occurs when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural features or epitopes.[1] In the case of dammarane triterpenoids, the core skeleton and the nature and position of sugar moieties play a critical role in determining antibody specificity. The structural similarities between PPD, PPT, and ocotillol skeletons are the primary reason for potential cross-reactivity.
Comparative Analysis of Antibody Cross-Reactivity
The following table summarizes the cross-reactivity of various monoclonal and polyclonal antibodies raised against different ginsenosides (B1230088), which are glycosides of PPD and PPT. This data provides insights into the specificity of antibodies for these two major dammarane skeletons. Limited information is currently available on antibodies specifically targeting the ocotillol skeleton and their cross-reactivity with PPD and PPT derivatives.
| Antibody Target (Immunogen) | Antibody Type | Analytes Tested | Cross-Reactivity (%) | Dammarane Skeleton | Reference |
| Anti-Ginsenoside Rb1 (G-Rb1) | Monoclonal (MAb) | Ginsenoside Rb1 | 100 | Protopanaxadiol (PPD) | [2] |
| Ginsenoside Rc | 0.024 | Protopanaxadiol (PPD) | [2] | ||
| Ginsenoside Rd | 0.020 | Protopanaxadiol (PPD) | [2] | ||
| Ginsenoside Re | No cross-reactivity | Protopanaxatriol (PPT) | [2] | ||
| Ginsenoside Rg1 | No cross-reactivity | Protopanaxatriol (PPT) | [2] | ||
| Anti-Ginsenoside Rg1 (G-Rg1) | Monoclonal (MAb) | Ginsenoside Rg1 | 100 | Protopanaxatriol (PPT) | [2] |
| Ginsenoside Re | 3.3 | Protopanaxatriol (PPT) | [2] | ||
| Ginsenoside Rb1 | No cross-reactivity | Protopanaxadiol (PPD) | [2] | ||
| Ginsenoside Rc | No cross-reactivity | Protopanaxadiol (PPD) | [2] | ||
| Anti-Ginsenoside Re (G-Re) | Monoclonal (MAb) | Ginsenoside Re | 100 | Protopanaxatriol (PPT) | [2] |
| Ginsenoside Rg1 | 70.94 | Protopanaxatriol (PPT) | [2] | ||
| Ginsenoside Rd | 76.23 | Protopanaxadiol (PPD) | [2] | ||
| Ginsenoside Rb1 | No cross-reactivity | Protopanaxadiol (PPD) | [2] | ||
| Ginsenoside Rc | No cross-reactivity | Protopanaxadiol (PPD) | [2] | ||
| Anti-Ginsenoside Rf | Polyclonal | Ginsenoside Rf | 100 | Protopanaxatriol (PPT) | [3] |
| Ginsenoside Rg2 | 105 | Protopanaxatriol (PPT) | [3] |
Key Observations:
-
High Specificity for the Aglycone Core: Antibodies often exhibit strong specificity for the aglycone skeleton (the non-sugar part). For instance, the anti-G-Rb1 monoclonal antibody, which targets a PPD-type ginsenoside, shows negligible cross-reactivity with PPT-type ginsenosides like G-Re and G-Rg1.[2] Similarly, the anti-G-Rg1 antibody, targeting a PPT-type ginsenoside, does not cross-react with PPD-type ginsenosides.[2] This suggests that the fundamental structural differences between the PPD and PPT skeletons are significant enough to be distinguished by monoclonal antibodies.
-
Influence of Sugar Moieties: The type and linkage of sugar moieties attached to the dammarane skeleton also significantly influence antibody recognition. The anti-G-Re antibody shows high cross-reactivity with G-Rg1 and G-Rd.[2] This indicates that the presence of a glucose moiety at the C-20 position might be a key epitope recognized by this antibody.[2]
-
Polyclonal vs. Monoclonal Antibodies: Polyclonal antibodies, being a mixture of antibodies recognizing different epitopes, may have a higher likelihood of cross-reactivity.[1] The anti-Rf antiserum, a polyclonal antibody, showed high cross-reactivity with ginsenoside Rg2, which has a very similar chemical structure.[3]
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using competitive enzyme-linked immunosorbent assay (ELISA). Below is a generalized protocol for a competitive indirect ELISA used for ginsenoside detection.
Competitive Indirect ELISA Protocol
1. Coating:
-
A 96-well microtiter plate is coated with a conjugate of the target ginsenoside and a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
The plate is incubated to allow for the adsorption of the conjugate to the well surface.
-
The wells are then washed to remove any unbound conjugate.
2. Blocking:
-
A blocking buffer (e.g., a solution containing BSA or non-fat milk) is added to each well to block any remaining non-specific binding sites on the plastic surface.
-
The plate is incubated and then washed.
3. Competitive Reaction:
-
A mixture of the specific antibody and either a standard solution of the target ginsenoside or the test sample containing potential cross-reactants is added to the wells.
-
The plate is incubated, during which the free ginsenoside (in the standard or sample) and the coated ginsenoside conjugate compete for binding to the limited number of antibody binding sites.
4. Detection:
-
The plate is washed to remove unbound antibodies and other components.
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody is added to each well.
-
After incubation and washing, a substrate for the enzyme is added, leading to a colorimetric reaction.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader.
-
The concentration of the analyte is inversely proportional to the color signal.
-
The cross-reactivity is calculated as the ratio of the concentration of the target analyte to the concentration of the cross-reacting analyte that produces a 50% inhibition of the maximum signal (IC50).
Visualizing Dammarane Skeletons and Immunoassay Workflow
To better understand the structural basis of cross-reactivity and the experimental process, the following diagrams are provided.
Caption: Core chemical structures of Protopanaxadiol, Protopanaxatriol, and Ocotillol skeletons.
Caption: Workflow of a competitive indirect ELISA for dammarane triterpenoid quantification.
Conclusion and Future Perspectives
The available data indicates that it is possible to develop highly specific monoclonal antibodies that can differentiate between the protopanaxadiol and protopanaxatriol skeletons of dammarane triterpenoids. The specificity is largely dependent on the aglycone structure, with sugar moieties playing a secondary but important role in antibody recognition.
For researchers aiming to develop highly specific immunoassays, the use of monoclonal antibodies targeting unique structural features of the desired dammarane skeleton is recommended. Careful selection of the immunogen and comprehensive screening for cross-reactivity against a panel of related compounds are essential steps.
Further research is needed to develop and characterize antibodies against the ocotillol skeleton and to perform a comprehensive cross-reactivity analysis with PPD and PPT-type compounds. Such studies will be invaluable for the specific and accurate quantification of this important class of dammarane triterpenoids in various biological matrices.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Laboratory Safety and Chemical Handling
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 24,25-Epoxydammar-20(21)-en-3-one, a dammarane-type triterpenoid. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Pre-Disposal Hazard Assessment
Key Hazard Considerations:
-
Toxicity: The toxicological properties have not been extensively studied. Assume the compound is toxic and handle it accordingly.
-
Reactivity: Avoid mixing with strong oxidizing or reducing agents unless the reactivity is known.
-
Environmental Impact: As a bioactive compound, improper disposal could have adverse effects on aquatic life and ecosystems.
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in the disposal process. Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other contaminated labware in a designated, clearly labeled solid chemical waste container.
-
The container must be made of a material compatible with the chemical and its solvents. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated liquid chemical waste container.
-
The container must be leak-proof and have a secure screw-top cap.
-
Clearly label the container with the full chemical name and the solvent(s) used. Do not mix incompatible solvents.
-
Quantitative Data for Waste Characterization
While specific quantitative disposal thresholds for this compound are not established, the following table provides a general framework for characterizing and managing the waste based on common laboratory practice.
| Parameter | Guideline | Action Required |
| Concentration in Solution | > 1% (w/v) | Treat as concentrated chemical waste. Do not dispose of down the drain. |
| Concentration in Solution | < 1% (w/v) | Treat as dilute chemical waste. Do not dispose of down the drain. |
| Total Quantity of Pure Compound | Any amount | Must be disposed of as hazardous chemical waste. |
| Contaminated Materials | Any visible contamination | Dispose of as hazardous solid waste. |
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: Before proceeding, review your organization's specific chemical hygiene and waste disposal plans. Your EHS department is the primary resource for guidance.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene).
-
Prepare the Waste Container:
-
Select the correct type of waste container (solid or liquid).
-
Ensure the container is clean, in good condition, and properly labeled. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
List of all solvents and their approximate percentages.
-
The date the waste was first added to the container.
-
-
-
Transfer the Waste:
-
Carefully transfer the solid or liquid waste into the designated container using a funnel for liquids to prevent spills.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
-
-
Secure and Store the Container:
-
Securely close the container cap.
-
Wipe the exterior of the container clean of any contamination.
-
Store the waste container in a designated satellite accumulation area that is a secondary containment bin. This area should be well-ventilated and away from general laboratory traffic.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate for extended periods.
Emergency Procedures
In the event of a spill or accidental release:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
Decontaminate: Clean the affected area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations. Always prioritize your institution's specific protocols and consult with your Environmental Health and Safety department for definitive guidance.
Personal protective equipment for handling 24,25-Epoxydammar-20(21)-en-3-one
Essential Safety and Handling Guide for 24,25-Epoxydammar-20(21)-en-3-one
For Immediate Use by Laboratory and Research Professionals
Hazard Assessment and Primary Precautions
This compound is a dammarane-type triterpenoid (B12794562) containing an epoxide functional group. While the specific toxicological properties of this compound have not been fully characterized, epoxy compounds as a class are known to be potential skin and eye irritants, and may cause allergic skin reactions.[1][2][3] Therefore, it is crucial to minimize exposure through appropriate personal protective equipment and handling procedures.
Core Principles:
-
Avoid Direct Contact: Prevent contact with skin, eyes, and clothing.[1][4]
-
Prevent Inhalation: Avoid aerosolization or dust formation. Handle in a well-ventilated area.
-
Assume Potency: As a research compound with unknown biological activity, handle with care to avoid accidental exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. The selection of specific PPE should be based on a risk assessment of the planned experimental procedure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber).[1][4][5] | To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals.[4][5] For prolonged handling, consider double-gloving.[6] |
| Eye and Face Protection | Safety goggles with side shields or a face shield.[1][4][6][7] | To protect against splashes and airborne particles. |
| Body Protection | A lab coat is the minimum requirement.[6][7] For procedures with a higher risk of splashes, consider a chemical-resistant apron or coveralls.[1] | To protect skin and clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. If there is a risk of generating aerosols or dust, a respirator may be necessary.[4][7] | To prevent inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure proper ventilation.
-
PPE Donning: Before handling the compound, put on all required PPE as specified in the table above.
-
Spill Kit: Ensure a chemical spill kit is readily accessible.
3.2. Handling:
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure to minimize the risk of inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound and its solutions.
3.3. Post-Handling:
-
Decontamination: Wipe down the work area and any equipment used with an appropriate solvent.
-
PPE Doffing: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after completing work and removing gloves.
Disposal Plan
All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Sharps: Any contaminated sharps (e.g., needles) must be placed in a designated sharps container.
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. EPOXY Safety Training [epoxysafety.goodbarber.app]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. middleeast.weber [middleeast.weber]
- 4. resinforbeginners.com [resinforbeginners.com]
- 5. entropyresins.com [entropyresins.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
